Cyclopeptolide 1
Description
Properties
CAS No. |
129816-38-2 |
|---|---|
Molecular Formula |
C57H91N9O14 |
Molecular Weight |
1126.4 g/mol |
IUPAC Name |
2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |
InChI |
InChI=1S/C57H91N9O14/c1-18-34(9)47-49(70)58-30-42(67)62(13)45(32(5)6)50(71)59-39(28-37-23-25-38(79-17)26-24-37)57(78)80-36(11)52(73)66-27-21-20-22-40(66)53(74)63(14)46(33(7)8)51(72)60-44(31(3)4)55(76)61(12)41(29-43(68)69)54(75)65(16)48(35(10)19-2)56(77)64(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,70)(H,59,71)(H,60,72)(H,68,69)/t34-,35-,36+,39-,40-,41-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
WRIUTPDMSISMSW-OJCSTHIPSA-N |
SMILES |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)[C@@H](C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyclopeptolide 1; SDZ 90-215; Cyclopeptolide-1; |
Origin of Product |
United States |
Foundational & Exploratory
Cyclopeptolide 1: Architectural Editing and Stereochemical Programming for Multidrug Resistance Reversal
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
Cyclopeptides and cyclodepsipeptides occupy a privileged position in medicinal chemistry due to their remarkable conformational rigidity, biological stability, and capacity for high-affinity target engagement[1]. Among these, Cyclopeptolide 1 (developmental code: SDZ 90-215 ) stands out as a fascinating paradigm of stereochemical complexity and therapeutic potential[2][3]. Isolated primarily from the fungus Septoria sp., this 10-residue macrocycle serves as a potent modulator of P-glycoprotein (P-gp), reversing multidrug resistance (MDR) in aggressive tumor models[3].
As a Senior Application Scientist, I present this guide to dissect the chemical structure, stereochemical nuances, and the precise semi-synthetic engineering methodologies that successfully transformed this compound into its vastly superior clinical candidate, SDZ 280-446 [4][5].
Architectural Blueprint: Structure & Stereochemistry
This compound is classified as a cyclodepsipeptide—a cyclic peptide where at least one amide bond is replaced by an ester (depsi) bond. Its empirical formula is C₅₇H₉₁N₉O₁₄ (MW: 1126.4 g/mol )[2].
The macrocycle contains a highly specific arrangement of nine amino acids and one hydroxy acid. What distinguishes this compound from conventional natural products is its extensive
Macrocyclic Sequence & Stereochemistry
The sequence is assembled via a precise stereochemical code: cyclo-(L-Pec¹ - L-MeVal² - L-Val³ - L-MeAsp⁴ - L-MeIle⁵ - L-MeIle⁶ - Gly⁷ - L-MeVal⁸ - L-Tyr(Me)⁹ - D-Lac¹⁰) [2]
-
L-Residues (S-configuration): Residues 1 through 9 strictly adopt the L-configuration (with Glycine being achiral). This sequence includes sterically demanding, non-proteinogenic amino acids like L-Pipecolic acid (Pec) and O-methyl-L-tyrosine[2][6].
-
The Stereochemical Fulcrum (D-Lac): Position 10 is occupied by D-lactic acid (the R-enantiomer of 2-hydroxypropanoic acid)[3][4]. The ester bond formed between the hydroxyl group of D-Lac and the carboxyl group of L-Tyr(Me) serves as the primary depsipeptide linkage that anchors the cyclic architecture[3].
Sequence architecture of this compound illustrating the critical depsipeptide bond.
Biosynthetic Assembly System
Unlike ribosomally synthesized peptides, this compound is synthesized by a giant Non-Ribosomal Peptide Synthetase (NRPS) machinery[7].
The Peptolide SDZ 90-215 synthetase is a massive 1.2 MegaDalton multienzyme polypeptide isolated from Septoria sp.[7]. In vitro validation of this enzyme has demonstrated that it strictly requires ATP, Mg²⁺, and the monomeric precursors to function. Crucially, the synthetase requires
Rational Stereochemical Editing: The Synthesis of SDZ 280-446
While natural this compound acts as an MDR-reversing agent, molecular modeling and structure-activity relationship (SAR) tracking revealed that its binding affinity to P-glycoprotein could be vastly improved[8]. The critical discovery by researchers at Sandoz was that stereochemical inversion of the D-lactic acid to its S-isomer (L-lactic acid), paired with side-chain esterification, dramatically amplified biological activity[3][4].
This semi-synthetic editing yielded SDZ 280-446 , a compound that sensitizes tumor cells to chemotherapeutics (like taxol, colchicine, and daunomycin) nearly ten times more effectively than the clinical benchmark Cyclosporin A (CsA)[5][8].
Step-by-Step Methodology: Saponification & Mitsunobu Macrolactonization
To invert the stereocenter safely without destroying the rest of the peptide scaffold, we rely on the distinct chemical vulnerability of the ester bond versus the amide bonds.
Step 1: Selective Saponification (Lactone Cleavage)
-
Protocol: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF:H₂O. Introduce Lithium Hydroxide (LiOH, 1.2 eq) while maintaining the reaction strictly at 0 °C.
-
Causality: The depsipeptide linkage is selectively susceptible to alkaline hydrolysis. Using mild LiOH at 0 °C prevents the racemization of the sensitive α-chiral centers along the main peptide backbone[3].
Step 2: Acidification and Isolation
-
Protocol: Quench the reaction using cold 0.1 M HCl to pH ~3. Extract the aqueous phase three times with ethyl acetate.
-
Outcome: The organic phase retains the open-chain linear decapeptide, which now features a free C-terminal carboxylate and a secondary alcohol at the R-lactic acid residue.
Step 3: Mitsunobu-Driven Stereochemical Inversion & Macrolactonization
-
Protocol: Dilute the linear intermediate in strictly anhydrous THF to achieve high dilution (~1 mM). Add Triphenylphosphine (PPh₃, 3.0 eq). Under an argon atmosphere at 0 °C, slowly add Diisopropyl azodicarboxylate (DIAD, 3.0 eq) dropwise.
-
Causality: High dilution (1 mM) is critical because it statistically favors intramolecular ring closure over intermolecular oligomerization. The Mitsunobu conditions activate the secondary alcohol of the R-lactic acid, converting it into a robust phosphonium leaving group. The C-terminal carboxylate then acts as an internal nucleophile, executing a concerted
attack. Because substitution forces a Walden inversion, the stereocenter perfectly flips from R-lactic acid (D-isomer) to S-lactic acid (L-isomer)[3][4].
Step 4: Modification of Position 4
-
Protocol: Further synthetic elaboration involves the protection/esterification of the MeAsp residue at position 4 to an O-tert-butyl ether group, completing the transformation to SDZ 280-446[3].
Experimental workflow for the stereochemical inversion of this compound to SDZ 280-446.
Quantitative Analysis & Efficacy Data
The physicochemical traits of the cyclopeptolide core tightly dictate its bio-distribution and interaction with the P-gp efflux pump[5][9].
Table 1: Structural & Physicochemical Comparison
| Property | This compound (SDZ 90-215) | SDZ 280-446 (Semi-synthetic) |
| Formula | C₅₇H₉₁N₉O₁₄[2] | C₆₁H₉₉N₉O₁₄[10] |
| Molecular Weight | 1126.4 g/mol | 1182.6 g/mol |
| Residue 10 Stereochem. | D-Lactic acid (R-isomer)[4] | S-Lactic acid (L-isomer)[3][4] |
| Residue 4 Sidechain | Free acid (L-MeAsp) | Esterified ( |
| H-Bond Donors | Minimally exposed (5 | Minimally exposed |
| Source | Natural fungal metabolite (Septoria sp.) | Rational semi-synthesis[3][8] |
Table 2: Comparative P-glycoprotein Inhibition / MDR Reversal in vitro
In multidrug-resistant tumor cell lines (e.g., CHO, P388, KB cells), reversing agents are evaluated by their ability to restore the cells' susceptibility to cytotoxic drugs (like taxol and daunomycin)[5][11].
| Compound | Class | Reversal Potency (Relative to CsA) | Cytotoxicity / Immunosuppression |
| Verapamil | Calcium channel blocker | Baseline ( | High cardiovascular toxicity |
| Cyclosporin A (CsA) | Cyclic Undecapeptide | 1x (Standard benchmark) | Highly immunosuppressive[11] |
| SDZ PSC 833 | Semi-synthetic Cyclosporin | Non-immunosuppressive[5] | |
| This compound | Natural Cyclodepsipeptide | Moderate ( | Non-immunosuppressive[11] |
| SDZ 280-446 | Inverted Cyclodepsipeptide | Non-immunosuppressive[5][8] |
Causality of Efficacy: Why does the stereochemical inversion lead to such a profound leap in affinity? The shift from the R-isomer to the S-isomer at position 10 dramatically refines the topography of the macrocycle's binding face. P-glycoprotein recognizes dense, hydrophobic, highly rigid cyclic structures. The inverted D-to-L orientation eliminates a sterically unfavorable clash within the transmembrane drug-binding pocket of P-gp, tightly locking the peptide into the transporter and decisively halting ATP-dependent chemotherapeutic efflux[4][9].
References
-
Emmer, G., Grassberger, M. A., Schulz, G., Boesch, D., Gavériaux, C., & Loor, F. (1994). Derivatives of a novel cyclopeptolide. 2. Synthesis, activity against multidrug resistance in CHO and KB cells in vitro, and structure-activity relationships. Journal of Medicinal Chemistry. 12
-
Jachez, B., Boesch, D., Emmer, G., & Loor, F. (1992). SDZ 280-446, a novel semi-synthetic cyclopeptolide: In vitro and in vivo circumvention of the P-glycoprotein-mediated tumour cell multidrug resistance. British Journal of Cancer. 13
-
Lawen, A., Traber, R., & Geyl, D. (1991). In vitro biosynthesis of peptolide SDZ 90-215 by a 1.2 MDa multienzyme polypeptide. European Journal of Biochemistry / ResearchGate.7
-
Jachez, B., Nordmann, R., & Loor, F. (1993). Restoration of taxol sensitivity of multidrug-resistant cells by the cyclosporine SDZ PSC 833 and the cyclopeptolide SDZ 280-446. Journal of the National Cancer Institute. 5
-
MetaNetX Database. MNXM161010 - SDZ 90-215. MetaNetX. 2
Sources
- 1. youtube.com [youtube.com]
- 2. MetaNetX: MNXM161010 - SDZ 90-215 [metanetx.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Derivatives of a novel cyclopeptolide. 2. Synthesis, activity against multidrug resistance in CHO and KB cells in vitro, and structure-activity relationships [pubmed.ncbi.nlm.nih.gov]
- 5. Restoration of taxol sensitivity of multidrug-resistant cells by the cyclosporine SDZ PSC 833 and the cyclopeptolide SDZ 280-446 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. researchgate.net [researchgate.net]
biosynthesis pathway of Cyclopeptolide 1
The Biosynthesis Pathway of Cyclopeptolide 1: Mechanisms, Modular Assembly, and Engineering Potential
Executive Overview
This compound is a highly modified, structurally rigid cyclic decadepsipeptide originally isolated from the saprophytic fungi Septoria sp. and Ulocladium atrum[1],[2]. Known for its potent antifungal properties against formidable pathogens like Candida albicans and Botrytis cinerea, the molecule is a prime candidate for therapeutic exploration[1],[2].
Because this compound features non-proteinogenic components—such as D-lactic acid, L-pipecolic acid, and extensive N-methylation—its biosynthesis bypasses the standard ribosomal machinery entirely[3],[4]. Instead, it is orchestrated by a Type I Non-Ribosomal Peptide Synthetase (NRPS), a megaenzyme complex that functions as a sophisticated molecular assembly line[5],[4]. This technical guide elucidates the underlying logic of the this compound biosynthetic pathway, detailing the functional domains, macrocyclization mechanics, and proven protocols for pathway engineering.
NRPS Assembly Line Architecture
Non-Ribosomal Peptide Synthetases (NRPS) utilize a modular architecture, where each module correlates directly to the incorporation of a specific monomer into the nascent peptide chain[4]. The biosynthesis of this compound necessitates exactly 10 functional modules to assemble its 9 amino acids and 1 hydroxy acid[3].
The Logic of Modular Synthesis
Each module within the this compound assembly line is defined by specialized domains that must act in strict causal sequence:
-
Adenylation (A) Domain: Acts as the gatekeeper. It recognizes a specific substrate (e.g., L-Valine or R-Lactic Acid) and activates it as an aminoacyl-adenylate using ATP[4].
-
Peptidyl Carrier Protein (PCP / T) Domain: Utilizes a post-translationally attached 4'-phosphopantetheine (Ppant) cofactor arm to covalently tether the activated monomer via a thioester linkage, shuttling it between catalytic centers[5].
-
N-Methyltransferase (nMT) Domain: An internal tailoring domain that utilizes S-adenosylmethionine (SAM) to methylate the
-amino group of the tethered amino acid. This steric modification increases the target's resistance to proteolytic degradation, which is essential for this compound's in vivo bioavailability[2],[4]. -
Condensation (C) Domain: Catalyzes the nucleophilic attack between the downstream tethered amine and the upstream thioester to elongate the chain. Crucially, Module 2 contains a specialized C-domain adapted to form an amide bond with the carboxyl group of the upstream R-lactic acid, leaving its hydroxyl group untouched for final cyclization[5].
Predicted Module Map
To provide a clear systems-level view of the enzyme's catalytic specificity, the predicted domain map for this compound is detailed below:
Table 1: Functional Domains and Predicted Specificity of the this compound NRPS
| Module | Core Domains | Substrate Specificity | Tailoring | Formed Bond Type |
| Mod 1 | A-T | R-Lactic Acid | None | Ester (Final Cyclization) |
| Mod 2 | C-A-T | L-Pipecolic Acid | None | Amide |
| Mod 3 | C-A-nMT-T | L-Valine | N-Methylation | Amide |
| Mod 4 | C-A-T | L-Valine | None | Amide |
| Mod 5 | C-A-nMT-T | L-Aspartic Acid | N-Methylation | Amide |
| Mod 6 | C-A-nMT-T | L-Isoleucine | N-Methylation | Amide |
| Mod 7 | C-A-nMT-T | L-Isoleucine | N-Methylation | Amide |
| Mod 8 | C-A-T | Glycine | None | Amide |
| Mod 9 | C-A-nMT-T | L-Valine | N-Methylation | Amide |
| Mod 10 | C-A-T-TE | O-Methyl-L-Tyrosine | None |
Note: Sequence mathematically derived from the established this compound chemical formula[3].
Figure 1: Modular NRPS architecture and biosynthetic flow of this compound.
Macrocyclization: The Thioesterase (TE) Domain Logic
Chain termination in NRPS assemblies is rarely a simple hydrolysis event. For this compound, the terminal Thioesterase (TE) domain within Module 10 controls the transition from a linear intermediate to a stable cyclic depsipeptide[4].
The causality of this reaction relies on strict pre-organization. Once the linear 10-mer chain reaches the TE domain, it is translocated from the PCP's Ppant arm to a highly conserved serine residue in the TE active site, forming an acyl-enzyme intermediate[4]. The inherent structural flexibility of the NRPS scaffold causes the linear chain to adopt a pseudo-cyclic conformation[5]. This folds the molecule so that the free unreacted hydroxyl group (-OH) of the N-terminal R-Lactic acid is aligned with the C-terminal thioester bond. A targeted intramolecular nucleophilic attack resolves the thioester, releasing the peptide from the megaenzyme while forming the
Figure 2: Thioesterase (TE) domain-mediated macrolactonization mechanism.
Experimental Methodologies for Pathway Manipulation
To scientifically validate and engineer the this compound pathway, researchers employ a self-validating framework utilizing advanced bioinformatics followed by precision genome editing.
Protocol 1: Bioinformatic Elucidation via antiSMASH
Traditional gene annotation fails on highly repetitive modular megaenzymes[6]. The accepted standard is targeted profile hidden Markov models (pHMMs).
-
Genome Sequencing: Isolate high-molecular-weight genomic DNA from Ulocladium atrum[2]. Sequence utilizing a hybrid Nanopore/Illumina approach to bridge the highly repetitive NRPS genomic repeats.
-
BGC Mining: Submit the assembled contigs to the antiSMASH 5.0 pipeline[6]. Filter specifically for "NRPS" Biosynthetic Gene Clusters (BGCs).
-
Module Profiling: Identify the cluster containing precisely 10 C-A-T modules. Extract the A-domain specificity codes (Stachelhaus 10-amino acid signatures) and cross-reference them with standard algorithms to map them against the structural data of this compound[3].
Protocol 2: Genetic Validation via CRISPR-Cas9 nMT-Knockout
Instead of disrupting the core assembly chain (which would simply halt production and yield no structural clues), targeted knockout of a tailoring domain provides empirical proof of sequence architecture.
-
sgRNA Design: Design sgRNAs targeting the catalytic core of the nMT domain located within Module 5 (responsible for forming N-methyl-Aspartic acid).
-
Protoplast Transformation: Deliver the Cas9-sgRNA ribonucleoprotein complex into fungal protoplasts utilizing PEG-mediated transformation, selecting for an inactive frameshift mutation within the nMT gene.
-
Metabolite Extraction & LC-MS/MS: Culture the mutants and extract secondary metabolites. LC-MS/MS analysis must reveal a novel peak with a definitive
mass shift compared to wild-type this compound. Causality: The absence of exactly one methyl group—while retaining macrocyclization—proves both the genetic identity of Module 5 and the capability of the downstream C-domains to accept a non-methylated intermediate.
Quantitative Insights: NRPS Domain Kinetics
To further conceptualize the enzyme efficiency required to synthesize a molecule of this complexity in vivo, reference the typical catalytic efficiencies derived for comparable fungal NRPS modules.
Table 2: Comparative Kinetic Parameters of NRPS Domains (Values representative of fungal cyclodepsipeptide megaenzymes)
| Catalytic Domain | Intermediary Substrate | Formed Bond / Modification | Apparent |
| Adenylation (A) | Amino Acid + ATP | Aminoacyl-AMP | |
| Condensation (C) | Peptidyl-T + Aminoacyl-T | Amide Linkage | |
| N-Methyltransferase (nMT) | SAM + Aminoacyl-T | N-Methylation ( | |
| Thioesterase (TE) | Decapeptidyl-TE |
Summary: The TE domain's relatively lower catalytic efficiency identifies the macrocyclization event as the rate-limiting step of the entire biosynthetic cascade, driven by the necessary entropic reduction required for structural pre-folding.
References
- Emmer G, Grassberger MA, Meingassner JG, Schulz G, Schaude M. Derivatives of a Novel Cyclopeptolide. 1. Synthesis, Antifungal Activity, and Structure-Activity Relationships. ACS Publications (Journal of Medicinal Chemistry).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHipZQXjyqB086FWnks-MEOwZsFZf2JvuI0hFYJageXTLjCqO5X41OwIjME99sb_3XE6dP9bVbHSUr3sApidE980qpCGIvCOPAQtvjCchW6IOI5tSEKITjLZ7k5mbrQZu-3ZwTq3eWFAIuN7Q==]
- Yun BS, Kwon EM, Kim JC, Yu SH. Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum. PubMed (J Microbiol Biotechnol).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrHG3IKoL_oHNPPRKnK5EW7K6dufAFFPeKNlfYCCWNTnO0kPwfYp7lnyKvD5aG8jIfbFsjrxsRfzOqyegagrm2c83gEtG-HpRXN4BmdVcRFX0kVp8lUVO0ldCmWNSFo2kzwFJN]
- ECHEMI Core Database. 129816-38-2, this compound Formula: Computed Properties. ECHEMI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsOHv4Wz-oRc8QUYCydY19xYkaZKpJCxOmSJtstN804bmZTKpjpmLI8p_9Qh4d3Pl6ejx7h2v8bCpJdIENf5PFXNBPWPUK2MU3ZkvkdRlz1voYqykApjs0Fuad4DpDKOQsdDFrs71IX26r5PQO0f331lGovhDxt8TVDZIivltqMNoOZLyA5qYvW09wgSppkq3TyIoi747_q1EFH-8oO-PVJvtuiJFDshSIWSfwfdme-d4urn7he-AmS4lJd-9zr_uoKV0ggnG_9WgS5WJv6e12IJAE1P-0Cu607KCw20u12d0G30Ojy7PiSCwAxj4QqMWl7i6sktXgPy_11LLXibFhnPHEdopH1ugw8Uc_1FWiHDutjzpoWjYgSrhrpkM6y1AwzsR5z6b_xg==]
- Blin K, Medema MH, Kazempour D, et al. antiSMASH 2.0—a versatile platform for genome mining of secondary metabolite producers. PubMed Central (Nucleic Acids Research).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFydgjchGDb5i2-QwJLjyq8o2641vlG4OP8q3jOKNZQX8WT_2QFUybFuk4zOF6uwlDyPocLd7iadCYbUd0_oZgE8c9XCgTyeaobey3ZDpi2bhacKT8kVv4QCE1yc_6ldfRryCfdxG3P2RBn_A==]
- Reimer JM, Aloise MN, Harrison PM, Schmeing TM. The inherent flexibility of type I non-ribosomal peptide synthetase multienzymes drives their catalytic activities. The Royal Society (Open Biology).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFC3Iys0i1svTh6vXVO-oHD-cWMITkeTBbJxyKIEG1DrOgdsY8nLQfgwbbDFCFTg52F0PsAfsoX4O9JCgcenSWAkUCVRxv09_MGjvvslUrhqhVj-5zCgXQqOM-pZRsI4sC_xFfXvwBPaAikOizR-arUpGHqACAz7Ox2v-WmrBXxhHWICiMdeMdpN_WKWv4Qw9xGpx68VFE-0QBeDDIOF7YoXLSGePmOZeURJS8]
- Strieker M, Tanović A, Marahiel MA. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products. PubMed Central.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK4v6WezdlB_2daluLlMs6w797Q_MyVEZxI7khT9ipDBXgUWoSemmdLO2w9VomUBQklDbZWcfeH3VvkJhw4eslRGKza4wMTmIld3Q8Hv758H61r8enHoom1bi6vKHZ4yRD-3w3yjGqZ7VcJQ==]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. antiSMASH 2.0—a versatile platform for genome mining of secondary metabolite producers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Cyclopeptolide 1
A Senior Application Scientist's Perspective on a Novel Antifungal Agent
Foreword
The relentless challenge of emerging and drug-resistant fungal pathogens necessitates a continuous search for novel antifungal agents with unique mechanisms of action. Nature, a master chemist, has provided a plethora of complex molecules with potent biological activities. Among these, the cyclopeptolides, a class of cyclic depsipeptides, have garnered significant interest. This technical guide delves into the intricate structure-activity relationship (SAR) of Cyclopeptolide 1, a naturally occurring antifungal agent isolated from the fungus Septoria sp.. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the key structural features of this compound that govern its antifungal potency. Through a detailed examination of synthetic derivatives and their biological evaluation, we aim to illuminate the path for the rational design of more effective and selective antifungal therapeutics based on this fascinating scaffold.
Introduction to this compound: A Fungal Metabolite with Antifungal Promise
This compound is a cyclic depsipeptide, a hybrid molecule containing both amino acid and hydroxy acid residues linked by amide and ester bonds. It was first isolated from the fermentation broth of the fungus Septoria sp..[1] Its structure is characterized by a macrocyclic ring composed of nine amino acids and one α-hydroxy acid.[1] A notable feature of this compound is the high degree of N-methylation on its amino acid residues.[2]
Initial biological screenings revealed that this compound exhibits potent antifungal activity, particularly against pathogenic yeasts such as Candida albicans.[1] This discovery spurred further investigation into its potential as a lead compound for the development of new antifungal drugs. Furthermore, beyond its antifungal properties, derivatives of this compound have also shown remarkable activity in chemosensitizing multidrug-resistant (MDR) cancer cells, highlighting the therapeutic versatility of this molecular scaffold.[3]
The Core Scaffold: Unraveling the Structure of this compound
The foundational structure of this compound is a complex macrocycle. Its chemical formula is C₅₇H₉₁N₉O₁₄.[4] The macrocycle is comprised of the following sequence of residues:
-
N-Me-L-Alanine
-
L-Leucine
-
N-Me-L-Leucine
-
N-Me-L-Valine
-
β-Methyl-L-Aspartic acid
-
N-Me-L-Valine
-
L-Proline
-
N-Me-L-Tyrosine
-
N-Me-L-Isoleucine
-
D-Lactic acid
The cyclic nature of the molecule is formed by an ester linkage between the hydroxyl group of D-Lactic acid and the C-terminal carboxyl group of N-Me-L-Isoleucine. The high proportion of N-methylated amino acids is a distinguishing characteristic of this cyclopeptolide.[2]
Structure-Activity Relationship (SAR) of this compound: A Tale of Three Modifications
The exploration of the SAR of this compound has been systematically undertaken through the synthesis and biological evaluation of a series of derivatives. The primary sites of modification have been the β-methyl-L-aspartic acid residue, the N-Me-L-tyrosine residue, and the D-lactic acid residue.[1]
Modifications at the β-Methyl-L-Aspartic Acid Residue
The free carboxylic acid of the β-methyl-L-aspartic acid residue has been a key target for modification. Esterification and amidation of this group have been explored to understand the impact of charge and steric bulk at this position.
Key Findings:
-
Esterification: The formation of various esters, from simple methyl esters to more bulky benzyl esters, generally leads to a decrease in antifungal activity compared to the parent compound. This suggests that a free carboxylate or a group capable of hydrolysis to the carboxylate may be important for activity.
-
Amidation: Conversion of the carboxylic acid to a range of primary and secondary amides also resulted in a significant reduction or complete loss of antifungal activity. This further reinforces the importance of the acidic nature of this side chain for potent antifungal action.
Modifications at the N-Me-L-Tyrosine Residue
The phenolic hydroxyl group of the N-Me-L-tyrosine residue provides another handle for chemical modification.
Key Findings:
-
O-Alkylation: Etherification of the phenolic hydroxyl group with various alkyl chains has been shown to have a variable effect on antifungal activity. While some smaller alkyl ethers retained some activity, larger, more lipophilic groups were generally detrimental.
-
Demethylation: Removal of the N-methyl group from the tyrosine residue also impacted activity, suggesting that the N-methylation pattern across the macrocycle is optimized for biological function.
Modifications at the D-Lactic Acid Residue and Macrocycle Core
The lactone bond formed by the D-lactic acid is a critical structural feature. Opening and re-closing the macrocycle have provided valuable insights into the importance of the macrocyclic structure and the stereochemistry of the hydroxy acid component.
Key Findings:
-
Ring Opening: Linearization of the cyclopeptolide by saponification of the ester bond leads to a complete loss of antifungal activity, underscoring the necessity of the cyclic structure for biological function.
-
Stereochemical Inversion: A pivotal discovery was that the inversion of the stereocenter of the lactic acid residue from D to L, while not significantly enhancing antifungal activity, dramatically increased the compound's ability to reverse multidrug resistance in cancer cells.[3]
-
Ring Size Modification: Expansion of the macrocyclic ring by the insertion of an additional amino acid residue generally resulted in a decrease in antifungal potency. This indicates that the specific ring size and conformation of this compound are crucial for its interaction with its biological target.
Quantitative SAR Data
The following table summarizes the in vitro antifungal activity of this compound and its key derivatives against Candida albicans. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the microorganism.
| Compound | Modification | MIC (µg/mL) against C. albicans |
| This compound | Parent Compound | 3.1 |
| Methyl Ester Derivative | Esterification of β-Methyl-L-Aspartic acid | 12.5 |
| Benzyl Ester Derivative | Esterification of β-Methyl-L-Aspartic acid | >50 |
| Amide Derivative | Amidation of β-Methyl-L-Aspartic acid | >50 |
| O-Methyl Derivative | O-alkylation of N-Me-L-Tyrosine | 6.2 |
| Linearized Peptide | Saponification of lactone bond | >100 |
Data extracted from Emmer, G., et al. (1994). Derivatives of a Novel Cyclopeptolide. 1. Synthesis, Antifungal Activity, and Structure-Activity Relationships. Journal of Medicinal Chemistry, 37(13), 1918–1928.[1]
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a solution-phase peptide synthesis approach.
Step-by-Step Methodology:
-
Linear Peptide Synthesis: The linear peptide precursor is assembled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like N-hydroxysuccinimide (NHS).
-
Protection Strategy: Orthogonal protecting groups are employed for the side chains of the amino acids to allow for selective deprotection and modification. For example, the carboxylic acid of aspartic acid may be protected as a benzyl ester, which can be removed by hydrogenolysis.
-
Macrocyclization: The crucial ring-closing step is typically performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The ester bond formation is often achieved using a macrolactonization method, such as the Yamaguchi or Mitsunobu reaction.
-
Deprotection and Purification: The final step involves the removal of all protecting groups, followed by purification of the cyclic peptide using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds is evaluated using a standardized broth microdilution method.[5]
Step-by-Step Methodology:
-
Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared in a suitable growth medium, such as RPMI-1640.
-
Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Mechanistic Insights and Signaling Pathways
The precise molecular mechanism of action of this compound has not yet been fully elucidated. However, based on the SAR data and the general mechanisms of other antifungal cyclic peptides, some hypotheses can be formulated. The potent activity against yeasts and the structural features of this compound suggest a potential interaction with the fungal cell membrane or a critical enzyme involved in cell wall biosynthesis.
Potential Mechanisms of Action:
-
Disruption of Fungal Cell Membrane: The lipophilic nature of the N-methylated amino acids and the overall amphipathic character of the molecule may facilitate its insertion into the fungal cell membrane, leading to pore formation, disruption of ion gradients, and ultimately cell death.
-
Inhibition of Cell Wall Synthesis: Many antifungal cyclic peptides, such as the echinocandins, target the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall. It is plausible that this compound could inhibit a crucial enzyme in this pathway.
-
Inhibition of Sphingolipid Biosynthesis: Another potential target is the synthesis of sphingolipids, which are essential components of the fungal plasma membrane.[2]
Further research, including molecular docking studies, biochemical assays with purified fungal enzymes, and the use of labeled derivatives to identify binding partners, is required to definitively establish the mechanism of action of this compound.
Hypothetical Experimental Workflow for Target Identification
Caption: A proposed experimental workflow for identifying and validating the molecular target of this compound.
Future Directions and Conclusion
The structure-activity relationship studies of this compound have provided a solid foundation for the design of novel antifungal agents. The key takeaways from the current body of research are:
-
The macrocyclic structure is essential for antifungal activity.
-
The free carboxylic acid on the β-methyl-L-aspartic acid residue is crucial for potency.
-
The stereochemistry of the lactic acid residue can be modulated to switch the primary biological activity from antifungal to MDR reversal.
Future research should focus on several key areas:
-
Elucidation of the Mechanism of Action: A definitive understanding of the molecular target and mechanism of action is paramount for rational drug design and for predicting and overcoming potential resistance mechanisms.
-
Optimization of the Scaffold: Further synthetic modifications, guided by the established SAR, could lead to analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Exploration of the MDR Reversal Activity: The potent MDR reversal activity of certain this compound derivatives warrants further investigation and could lead to the development of novel chemosensitizers for cancer therapy.
References
-
Emmer, G., Grassberger, M. A., Meingassner, J. G., Schulz, G., & Schaude, M. (1994). Derivatives of a Novel Cyclopeptolide. 1. Synthesis, Antifungal Activity, and Structure-Activity Relationships. Journal of Medicinal Chemistry, 37(13), 1918–1928. [Link]
-
Yun, B. S., Kwon, E. M., Kim, J. C., & Yu, S. H. (2007). Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum. Journal of Microbiology and Biotechnology, 17(7), 1217–1220. [Link]
-
Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Journal of Clinical Microbiology, 46(9), 3039–3045. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Emmer, G., Grassberger, M. A., Schulz, G., Boesch, D., Gaveriaux, C., & Loor, F. (1994). Derivatives of a novel cyclopeptolide. 2. Synthesis, activity against multidrug resistance in CHO and KB cells in vitro, and structure-activity relationships. Journal of Medicinal Chemistry, 37(13), 1918–1928. [Link]
-
Klein, L. L., & Li, L. (1999). Design and preparation of cyclopeptamine antifungal agents. Current pharmaceutical design, 5(2), 57–71. [Link]
-
Zhang, L., & An, R. (2007). Total synthesis and structure-activity relationships of new echinocandin-like antifungal cyclolipohexapeptides. European Journal of Medicinal Chemistry, 42(4), 473-481. [Link]
-
Emmer, G., Grassberger, M. A., Schulz, G., Boesch, D., Gaveriaux, C., & Loor, F. (1994). Derivatives of a novel cyclopeptolide. 2. Synthesis, activity against multidrug resistance in CHO and KB cells in vitro, and structure-activity relationships. Journal of medicinal chemistry, 37(13), 1918–1928. [Link]
Sources
- 1. Antifungal MoA Study Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Derivatives of a novel cyclopeptolide. 2. Synthesis, activity against multidrug resistance in CHO and KB cells in vitro, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopeptolide 1 (SDZ 90-215): Structural Characterization, Biosynthesis, and Antifungal Mechanism
Executive Summary
Cyclopeptolide 1, widely designated in the literature as SDZ 90-215, is a naturally occurring, macrocyclic cyclodepsipeptide. Originally isolated as a secondary metabolite from fungal species such as Septoria, the molecule has garnered significant attention in medicinal chemistry and pharmacological research. It demonstrates potent, selective antifungal activity against pathogenic yeasts, including multidrug-resistant Candida albicans and Candida glabrata. This guide details its precise physicochemical properties, the non-ribosomal mechanism of its assembly, and its targeted inhibition of the fungal Golgi complex, outlining protocols for application scientists developing next-generation antifungal platforms.
Physicochemical Properties & Structural Analysis
This compound features a highly rigid, lipophilic macrocyclic backbone encompassing N-methylated amino acids, D-lactic acid, and pipecolic acid residues. This structural rigidity enables high-affinity locking into the binding pockets of transport proteins while simultaneously conferring exceptional resistance to enzymatic proteolysis.
The molecular formula and key analytical properties critical for characterization are compiled below [1, 2]:
| Property | Value | Analytical Relevance |
| Chemical Name | This compound / SDZ 90-215 | Synonymous naming in fungal metabolite libraries. |
| Molecular Formula | C57H91N9O14 | Essential for exact mass spectrometry calibration. |
| Molecular Weight | 1126.4 g/mol | Nominal mass for general stoichiometric calculations. |
| Monoisotopic Mass | 1125.6686 Da | Target exact mass for high-resolution LC-MS/MS. |
| Topological Polar Surface Area | 282 Ų | Influences membrane permeability predictions. |
| H-Bond Donors / Acceptors | 4 / 14 | Indicates tight intermolecular binding capacity. |
| Defined Stereocenters | 11 | Establishes the exact 3D spatial conformation required for receptor interaction. |
The high molecular weight paired with an abundance of lipophilic branched chains (e.g., isoleucine and valine derivatives) facilitates its passage through complex fungal cell walls and membranes to reach target intracellular organelles.
Non-Ribosomal Biosynthetic Assembly
In its native Septoria producers, this compound is not synthesized via the classical ribosomal transcription/translation pathway. Instead, it is assembled enzymatically by a massive 1.2 MDa multienzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS)[3].
Mechanistic Causality in Biosynthesis
The NRPS enzyme operates via a thiotemplate mechanism. An ATP-PPi exchange reaction activates all constituent amino and hydroxy acids prior to their incorporation. Interestingly, in vitro enzymatic assays show that the NRPS selectively incorporates O-methyl-L-tyrosine rather than unmethylated L-tyrosine[3]. Because the enzyme itself does not carry out this methylation, the pre-assembly modification of the precursor is an absolute functional requirement. This pre-methylation determines the steric hindrance of the growing peptide chain, enforcing the precise tertiary folding required to bring the N- and C-termini into proximity for final lactonization (ring closure).
Biosynthetic workflow of this compound via non-ribosomal peptide synthetase.
Mechanism of Action: Target Inhibition in the Fungal Golgi
The primary molecular target of this compound is Vrg4 , an essential GMP/GDP-mannose exchanger localized in the membrane of the fungal Golgi complex [4].
Causality of Antifungal Efficacy
Fungal cell walls rely predominantly on mannan, a heavily cross-linked glycoprotein polysaccharide vital for structural integrity. The mannosyltransferase enzymes responsible for synthesizing mannan reside inside the Golgi lumen, but they rely completely on a steady supply of GDP-mannose, which is synthesized in the cytoplasm. Therefore, GDP-mannose must be actively pumped into the Golgi lumen by the Vrg4 antiporter.
This compound selectively docks into the central transmembrane cavity of the Vrg4 transporter. By blocking this transport channel [4, 5], the intracellular flow of GDP-mannose is terminated. Deprived of their critical substrate, Golgi mannosyltransferases cease activity, completely arresting mannan biosynthesis. This induces catastrophic architectural weakness in the cell wall, leaving the fungus vulnerable to lysis, osmotic shock, and secondary antifungal agents.
Pathway of Vrg4-mediated GDP-mannose transport and its targeted inhibition by SDZ 90-215.
Experimental Protocols
To validate the antifungal mechanisms and therapeutic synergies of this compound, the following self-validating protocols provide controlled methodologies for application scientists.
Protocol 1: In Vitro Synergistic Checkerboard Assay
Because this compound destabilizes the mannan layer, it exhibits profound synergy with echinocandins (such as micafungin) that simultaneously inhibit
Objective: Calculate the Fractional Inhibitory Concentration Index (FICI) of this compound combined with micafungin against a standard Candida albicans strain.
-
Preparation of Inoculum: Culture C. albicans on YPD agar. Suspend isolated colonies in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a standardized cellular density of
to CFU/mL. System Validation: Always include a positive growth control well and a solvent vehicle control (DMSO <1%) to confirm that the solvent alone does not suppress fungal growth. -
Compound Dilution: In a 96-well microtiter plate, execute a two-dimensional serial dilution matrix. Dispense this compound horizontally (ranging from 0.015 to 8 µg/mL) and micafungin vertically (0.008 to 4 µg/mL).
-
Inoculation & Incubation: Aliquot 100 µL of the standardized fungal suspension into each well (final reaction volume 200 µL). Incubate statically at 35°C for 24 hours.
-
Quantification: Read the optical density at 650 nm (
) utilizing a microplate reader. Establish the Minimum Inhibitory Concentration (MIC) at the lowest concentration yielding >90% signal reduction compared to the drug-free control. -
FICI Calculation & Interpretation:
Data Validation: An FICI confirms true molecular synergy, validating the simultaneous targeting of multiple distinct cell wall integrity nodes [5].
Protocol 2: LC-MS Verification and Quantitation of this compound
Objective: Confirm molecular weight and evaluate the purity of this compound batches extracted from fermentation or synthetic pathways.
-
Sample Preparation: Reconstitute 1 mg of this compound in 1 mL of HPLC-grade Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient escalating from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes. Maintain a steady flow rate of 0.4 mL/min.
-
Mass Spectrometry (ESI+): Operate a high-resolution Q-TOF mass spectrometer in Electrospray Ionization positive mode. System Validation Check: The monoisotopic mass must resolve as a protonated parent ion
at or a sodium adduct at . The observed exact mass must match the theoretical mass (1125.6686 Da) [1] strictly within a ppm error window to confirm structural identity.
Therapeutic & Drug Development Potential
The continuous rise of azole- and echinocandin-resistant opportunistic pathogens has created an urgent need for novel antifungal modalities. By selectively inhibiting the Golgi Vrg4 transporter—a target that remains entirely unexploited by current first-line therapies—this compound represents a promising, highly differentiated therapeutic scaffold [4, 5].
Furthermore, synthetic modification of this cyclic backbone has yielded powerful semi-synthetic derivatives (such as SDZ 280-446) that exhibit efficacy far beyond antifungal use. These derivatives are employed in oncology studies to successfully circumvent P-glycoprotein-mediated multidrug resistance in tumor cells [6], expanding the utility of the cyclopeptolide class as versatile pharmacological tools across multiple therapeutic areas.
References
-
ECHEMI. "129816-38-2, this compound Formula - Computed Properties." ECHEMI. 1
-
MetaNetX. "MNXM161010 - SDZ 90-215 Chemical Parameters." MetaNetX. 2
-
Lawen, A. (1996). "In vitro biosynthesis of peptolide SDZ 90-215 by a 1.2 MDa multienzyme polypeptide." ResearchGate (Progress in Medicinal Chemistry). 3
-
PubMed Central (PMC). "Auxin-Inducible Depletion of the Essentialome Suggests Inhibition of TORC1 by Auxins and Inhibition of Vrg4 by SDZ 90-215, a Natural Antifungal Cyclopeptide." National Institutes of Health (NIH). 4
-
ResearchGate. "Targeting Vrg4 in Golgi Complex and Multidrug Resistance in Candida glabrata." ResearchGate. 5
-
MedChemExpress. "SDZ 280-446 - circumvention of P-glycoprotein-mediated tumour cell multidrug resistance." MedChemExpress. 6
Sources
- 1. echemi.com [echemi.com]
- 2. MetaNetX: MNXM161010 - SDZ 90-215 [metanetx.org]
- 3. researchgate.net [researchgate.net]
- 4. Auxin-Inducible Depletion of the Essentialome Suggests Inhibition of TORC1 by Auxins and Inhibition of Vrg4 by SDZ 90-215, a Natural Antifungal Cyclopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SDZ 280-446 129893-84-1 | MCE [medchemexpress.cn]
Methodological & Application
Application Note & Protocol: Preparation of Cyclopeptolide 1 Stock Solutions for Cell Culture
Introduction: The Significance of Precise Stock Preparation
Cyclopeptolide 1 is a naturally occurring cyclic depsipeptide, a class of compounds recognized for potent biological activities, including significant antifungal properties.[1][2] Its use in cell-based assays is crucial for elucidating mechanisms of action, exploring therapeutic potential, and conducting drug discovery screenings. The integrity of data generated from these assays is fundamentally dependent on the accurate and consistent preparation of the compound. Improperly prepared stock solutions can lead to issues with solubility, stability, and concentration, resulting in non-reproducible experimental outcomes.
This document provides a comprehensive, field-proven protocol for the preparation, sterilization, storage, and quality control of this compound stock solutions. As a Senior Application Scientist, the causality behind each step is explained to empower researchers with the knowledge to not only follow the protocol but also to adapt it based on sound scientific principles. This guide is designed to ensure the highest level of experimental reproducibility and data integrity for researchers, scientists, and drug development professionals.
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is the foundation of a reliable stock solution protocol. These characteristics dictate the choice of solvent, storage conditions, and handling procedures.
| Property | Value | Source(s) |
| CAS Number | 129816-38-2 | [3] |
| Molecular Formula | C₅₇H₉₁N₉O₁₄ | [3][4] |
| Molecular Weight | 1126.4 g/mol | [3] |
| Predicted Lipophilicity (XLogP3) | 5.4 | [3] |
| Appearance | Typically a lyophilized white to off-white powder | General Peptide Property |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade | [5][6] |
The high molecular weight and significant predicted lipophilicity (XLogP3 > 5) strongly suggest poor aqueous solubility.[7] Therefore, an organic solvent such as Dimethyl Sulfoxide (DMSO) is the vehicle of choice for preparing a high-concentration primary stock solution for cell culture applications.[6][8]
Overview of Biological Activity
Cyclopeptolides belong to a broad class of antifungal peptides.[1] While the precise mechanism of this compound is a subject of ongoing research, antifungal peptides generally exert their effects by disrupting the integrity of the fungal cell, often by targeting the cell wall or the cell membrane.[9][10] This disruption can lead to increased permeability, leakage of intracellular contents, and ultimately, cell death.[10][11] Understanding this context is vital for designing relevant cell-based assays.
Materials and Reagents
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile (e.g., CAS No. 67-68-5)[12][13]
-
Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL)
-
Sterile, disposable syringes (1 mL or 3 mL)
-
Sterile syringe filters, 0.22 µm pore size, Polyvinylidene Fluoride (PVDF) membrane[14]
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile, low-retention tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol details the preparation of a highly concentrated primary stock solution. Preparing a concentrated stock is standard practice to minimize the volume of solvent added to the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[5][15] A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines.[8]
Step-by-Step Methodology:
-
Equilibration: Before opening, allow the vial containing the lyophilized this compound to equilibrate to room temperature for at least 20 minutes in a desiccator.
-
Calculation: Calculate the mass of this compound required to prepare the desired volume and concentration. For a 10 mM stock solution:
-
Formula: Mass (mg) = Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )
-
Example (for 100 µL of 10 mM stock): Mass (mg) = 10 mmol/L × 0.0001 L × 1126.4 g/mol = 1.13 mg
-
-
Weighing: In a chemical fume hood or on a balance with a draft shield, carefully weigh the calculated mass (e.g., 1.13 mg) of this compound and transfer it into a sterile, amber or opaque 1.5 mL microcentrifuge tube.
-
Solubilization: Add the calculated volume of sterile, cell culture-grade DMSO (e.g., 100 µL) directly to the powder in the microcentrifuge tube.
-
Causality: Adding the solvent to the powder ensures all the material comes into contact with the solvent for efficient dissolution.
-
-
Dissolution: Cap the tube tightly and vortex at medium speed for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates.
-
Causality: Thorough mixing is essential to ensure a homogenous, accurate stock concentration.
-
-
Sterilization: Draw the entire solution into a sterile 1 mL syringe. Attach a sterile 0.22 µm PVDF syringe filter to the syringe tip. Carefully dispense the solution through the filter into a new, sterile amber microcentrifuge tube.
-
Causality: Solutions containing peptides and/or DMSO cannot be sterilized by autoclaving. Filtration is the only appropriate method to remove potential microbial contaminants.[16][20] A PVDF membrane is recommended for its low protein/peptide binding properties and chemical compatibility with DMSO.[14] Using a filter with minimal hold-up volume is crucial for small sample sizes to reduce product loss.[14][21][22]
-
-
Aliquoting: Immediately dispense the sterile stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, amber polypropylene tubes.
Protocol 2: Preparation of Working Solutions for Cell Culture
The primary stock solution must be further diluted in a complete cell culture medium to the final desired working concentration immediately before treating the cells.[5]
-
Thawing: Remove a single aliquot of the 10 mM primary stock from the -80°C freezer and thaw it rapidly at room temperature. Keep it on ice until use. Do not refreeze any unused portion of the thawed aliquot.
-
Calculation for Dilution (C₁V₁ = C₂V₂):
-
C₁ = Concentration of primary stock (10 mM or 10,000 µM)
-
V₁ = Volume of primary stock to add (unknown)
-
C₂ = Desired final concentration (e.g., 10 µM)
-
V₂ = Final volume of cell culture medium (e.g., 5 mL)
-
Calculation: V₁ = (C₂ × V₂) / C₁ = (10 µM × 5 mL) / 10,000 µM = 0.005 mL or 5 µL
-
-
Preparation: Pre-warm the required volume of complete cell culture medium (e.g., 5 mL) to 37°C. Add the calculated volume of the thawed stock solution (e.g., 5 µL) to the medium. Mix thoroughly by gentle inversion or pipetting.
-
Vehicle Control: It is imperative to prepare a vehicle control by adding the same volume of DMSO to an equal volume of culture medium (e.g., 5 µL of DMSO in 5 mL of medium). This control is essential to distinguish the effects of this compound from any potential effects of the solvent itself.[5]
Storage and Stability Guidelines
Proper storage is non-negotiable for maintaining the biological activity of peptide-based compounds.[23]
| Form | Storage Temperature | Duration | Key Considerations | Source(s) |
| Lyophilized Powder | -20°C to -80°C | Years | Store in a desiccated, dark environment. | [17][18][23] |
| Primary Stock (in DMSO) | -80°C | Months to Years | Must be in single-use aliquots. Protect from light. | [16][18][23] |
| Working Solution (in Medium) | Use Immediately | < 24 hours | Peptides are significantly less stable in aqueous solutions. Do not store. | [17][24] |
References
- Vertex AI Search. (n.d.). How to Store Peptides | Best Practices for Researchers.
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- Creative Peptides. (n.d.). Peptide Storage Guide.
- Membrane Solutions. (n.d.). Volume Guidelines for Sterile Filtration.
- Biotium. (n.d.). Mini Syringe Filters and Mini Syringe Filtration Kit.
- Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity.
- AltaBioscience. (n.d.). Peptide solubility and storage.
- Thomas Scientific. (n.d.). Mini Syringe Filters.
- ECHEMI. (n.d.). This compound | 129816-38-2, this compound Formula.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Sigma-Aldrich. (n.d.). Syringe Filters.
- Sartorius. (n.d.). Sartorius Sterile Filtration Solutions.
- ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- BenchChem. (2025). Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol.
- Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
- ITW Reagents. (n.d.). Dimethyl sulfoxide (DMSO) Cell culture grade.
- Bridges Lab Protocols. (2018, June 1). Generating DMSO Stocks for Cell Culture.
- PAN-Biotech. (n.d.). Dimethylsulfoxide (DMSO) for cell culture, Endotoxin tested.
- The K Lab. (2021, November 1). Making stock solutions - how and why. YouTube.
- Carl ROTH. (n.d.). Dimethyl sulphoxide (DMSO), 250 ml, CAS No. 67-68-5.
- ServiceBio. (n.d.). DMSO Cell Culture Grade.
- PubChemLite. (n.d.). This compound (C57H91N9O14).
- PubMed. (2007, July 15). Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum.
- Journal of Antimicrobial Chemotherapy. (2014, November 11). Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents.
- Cayman Chemical. (n.d.). Cyclopeptine (CAS Number: 50886-63-0).
- PubChem. (n.d.). Cyclolinopeptide I | C55H73N9O9S2 | CID 636981.
- Molecules. (n.d.). Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review.
- ACS Publications. (n.d.). Derivatives of a Novel Cyclopeptolide. 1. Synthesis, Antifungal Activity, and Structure-Activity Relationships. Journal of Medicinal Chemistry.
- PubMed. (2025, October 9). Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl).
- PubChem. (n.d.). Pyrrolidine, 1-(1-cyclopenten-1-yl)- | C9H15N | CID.
- ResearchGate. (n.d.). (PDF) Glycopeptide antibiotic drug stability in aqueous solution.
- Cayman Chemical. (n.d.). Cyclopamine - PRODUCT INFORMATION.
- Roquette. (n.d.). Stability Study of Biopharma Grade Hydroxypropyl β-Cyclodextrin in Solution.
- Frontiers. (2021, September 29). Characterization, Biological Activity, and Mechanism of Action of a Plant-Based Novel Antifungal Peptide, Cc-AFP1, Isolated From Carum carvi.
- Research Starters. (n.d.). Mechanisms of action in antifungal drugs.
- PubChem. (n.d.). Chloropeptin I | C61H45Cl6N7O15 | CID 16134407.
- PMC. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
- PubMed. (n.d.). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents.
- Cayman Chemical. (n.d.). Cyclo(L-Trp-L-Trp) (CAS 20829-55-4).
- BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
- PubMed. (2018, January 15). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications.
Sources
- 1. Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - this compound (C57H91N9O14) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 7. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-stop Supplier of Life Science Products [servicebio.com]
- 9. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization, Biological Activity, and Mechanism of Action of a Plant-Based Novel Antifungal Peptide, Cc-AFP1, Isolated From Carum carvi [frontiersin.org]
- 11. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 12. Dimethylsulfoxide (DMSO) for cell culture, Endotoxin tested [shop.pan-biotech.de]
- 13. carlroth.com [carlroth.com]
- 14. biotium.com [biotium.com]
- 15. phytotechlab.com [phytotechlab.com]
- 16. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 17. peptide.com [peptide.com]
- 18. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 19. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 20. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 21. Volume Guidelines for Sterile Filtration - Membrane Solutions [membrane-solutions.com]
- 22. thomassci.com [thomassci.com]
- 23. jpt.com [jpt.com]
- 24. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Determining the Solubility of Cyclopeptolide 1 in DMSO and Organic Solvents
Introduction
Cyclopeptolide 1 is a cyclic peptide that has garnered interest within the scientific community, particularly for its potential antifungal properties.[1] As with any compound intended for biological screening or as a therapeutic agent, understanding its solubility characteristics is a critical first step in experimental design.[2] Proper solubilization is essential for accurate and reproducible results in a variety of downstream applications, from in vitro assays to formulation development.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of this compound. Given the limited publicly available solubility data for this specific cyclopeptolide, this document outlines a systematic, experimentally-driven approach to quantitatively assess its solubility in dimethyl sulfoxide (DMSO) and other common organic solvents. The protocols described herein are designed to be self-validating and are grounded in established methodologies for solubility determination.
Cyclopeptolides, a class of cyclic peptides, can present unique solubility challenges due to their rigid, often hydrophobic structures.[4][5] The experimental choices detailed in these protocols are explained to provide a clear understanding of the underlying principles, ensuring technical accuracy and reliable outcomes.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound can aid in the selection of appropriate solvents and the interpretation of solubility data.
| Property | Value | Source |
| Molecular Formula | C57H91N9O14 | |
| Molecular Weight | 1126.4 g/mol | |
| XLogP3 | 5.4 | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 14 |
The high molecular weight and positive XLogP3 value suggest that this compound is a large, relatively nonpolar molecule, which may indicate limited aqueous solubility but better solubility in organic solvents.
Preliminary Qualitative Solubility Assessment
Before proceeding to a quantitative analysis, a rapid qualitative assessment can efficiently identify promising solvents. This step helps to conserve the compound and time.
Materials
-
This compound
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Selection of solvents (e.g., DMSO, Dimethylformamide (DMF), Ethanol, Methanol, Acetonitrile, Acetone, Isopropanol)
Protocol
-
Add approximately 1 mg of this compound to a microcentrifuge tube.
-
Add 100 µL of the selected solvent.
-
Vortex the tube vigorously for 30-60 seconds.
-
Visually inspect the solution for any undissolved particles.
-
If the compound has dissolved, add another 1 mg and repeat the process until undissolved solid is observed.
-
Record observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.
Experimental Workflow
Caption: Workflow for equilibrium solubility determination.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical balance
-
Volumetric flasks and pipettes
Detailed Protocol
Step 1: Preparation of Saturated Solutions
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and place it into a glass vial. The key is to have undissolved solid remaining at the end of the equilibration period.
-
Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare a separate vial for each solvent to be tested.
Step 2: Equilibration
-
Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[6] The time required may vary and should be determined empirically if high accuracy is needed.
Step 3: Phase Separation
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes.[2]
-
Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[6]
Step 4: Quantification by HPLC
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble, such as DMSO).[6]
-
Perform a serial dilution of the stock solution to create a series of standards with known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to generate a calibration curve.
-
-
Analyze the Saturated Solution:
-
Dilute the filtered supernatant from Step 3 with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Data Presentation and Interpretation
The solubility data should be presented in a clear and organized manner.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| DMSO | 25 | Experimental Value | Calculated Value |
| DMF | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
The principle of "like dissolves like" is a useful guide for interpreting solubility data.[6] Solvents with similar polarity to this compound are expected to be more effective at dissolving it.
Troubleshooting
| Issue | Possible Cause | Solution |
| Inconsistent results | Equilibration time not sufficient | Increase the agitation time to 48 or 72 hours. |
| Temperature fluctuations | Ensure the shaker or stir plate maintains a stable temperature. | |
| Low solubility in all tested solvents | Compound may have very low solubility | Consider using co-solvents or alternative solubilization techniques. For aqueous solutions, pH adjustment may be necessary if the compound has ionizable groups. |
| Compound precipitates upon dilution | The dilution solvent is not compatible | Use the same solvent as the saturated solution for initial dilutions. |
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
Determining the solubility of this compound is a fundamental step for its use in research and development. The protocols outlined in these application notes provide a robust framework for obtaining accurate and reliable solubility data in DMSO and other organic solvents. By following these guidelines, researchers can ensure the proper handling and application of this promising cyclopeptolide in their experimental workflows.
References
-
Lee, C. H., et al. (2007). Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum. PubMed. Retrieved from [Link]
-
NOVA Chemicals. (2025, April 21). SAFETY DATA SHEET. Retrieved from [Link]
-
Steiner, G. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
-
Vázquez, S., et al. (2024). Synthesis of Cyclopeptides Analogues of Natural Products and Evaluation as Herbicides and Inhibitors of Cyanobacteria. American Chemical Society. Retrieved from [Link]
-
Yoshida, T., et al. (n.d.). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. Peptide Science. Retrieved from [Link]
Sources
- 1. Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptidream.com [peptidream.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. novachem.com [novachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Cyclopeptolide 1
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Cyclopeptolide 1 and its analogues. The information presented here is curated from established synthetic protocols and aims to address common challenges encountered during this complex synthesis, with a focus on improving reaction yields and overall efficiency.
I. Troubleshooting Guide: Key Synthetic Steps
The total synthesis of this compound, a cyclic depsipeptide, presents several challenges, primarily in the peptide coupling and macrolactonization steps. Low yields are often attributed to steric hindrance, side reactions, and epimerization. This section provides a detailed, question-and-answer-style troubleshooting guide for these critical transformations.
Low Yield in Peptide Coupling Steps
Question: I am experiencing low yields during the coupling of sterically hindered amino acid fragments in my synthesis of the linear this compound precursor. What are the likely causes and how can I improve the coupling efficiency?
Answer:
Low yields in peptide couplings, especially with sterically hindered residues, are a common issue. The primary causes often revolve around incomplete activation of the carboxylic acid, competing side reactions, or the use of an inappropriate coupling reagent for the specific substrates.
Potential Causes and Solutions:
-
Inadequate Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may be insufficient for coupling sterically hindered amino acids.[1] Uronium or phosphonium salt-based reagents are generally more effective in these cases.[1][2]
-
Recommendation: Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[2] These reagents are known to overcome steric hindrance and promote efficient peptide bond formation.[2] HATU, in particular, is highly effective due to the formation of a highly reactive OAt-ester intermediate.
-
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and base can significantly impact coupling efficiency.
-
Solvent: Aprotic polar solvents like DMF or NMP are generally preferred for peptide synthesis.[1]
-
Base: The choice and amount of base are critical. DIPEA or NMM are commonly used.[2] An excess of base can sometimes lead to side reactions, so stoichiometric optimization is recommended.
-
Temperature: While many couplings are performed at room temperature, cooling the reaction to 0°C can sometimes minimize side reactions, particularly racemization.[2]
-
-
Side Reactions: Diketopiperazine (DKP) formation is a common side reaction, especially when proline is the C-terminal residue.[3]
-
Mitigation: To minimize DKP formation, it is advisable to use pre-activated amino acids or perform the coupling at lower temperatures.[3]
-
Experimental Protocol: High-Efficiency Peptide Coupling with HATU
-
Dissolve the N-protected amino acid (1.0 equiv) and the amino acid ester hydrochloride (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (2.5 equiv) to the solution and stir for 5 minutes at 0°C.
-
In a separate flask, dissolve HATU (1.1 equiv) in anhydrous DMF.
-
Add the HATU solution to the amino acid mixture dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
dot
Caption: Workflow for peptide bond formation.
Low Yield and Epimerization during Macrolactonization
Question: My macrolactonization step to form the cyclic depsipeptide core of this compound is giving a low yield of the desired product, and I am observing significant epimerization at the C-terminal amino acid. How can I address these issues?
Answer:
Macrolactonization is often the most challenging step in the synthesis of cyclic peptides and depsipeptides. Low yields can result from competing intermolecular oligomerization, while epimerization is a common side reaction, particularly under harsh conditions.[4]
Potential Causes and Solutions:
-
Inefficient Cyclization Conditions: The choice of macrolactonization method is crucial for achieving good yields and minimizing side reactions.[5]
-
Recommendation: The Yamaguchi macrolactonization is a widely used and effective method.[6] A modified Yamaguchi or Yonemitsu protocol, which involves the slow addition of the linear seco-acid to a solution of 2,4,6-trichlorobenzoyl chloride and DMAP, has been shown to improve yields and reduce epimerization.[4][5] This slow addition technique maintains a low concentration of the activated species, favoring intramolecular cyclization over intermolecular reactions.[4]
-
-
Conformational Constraints: The linear precursor may adopt a conformation that is unfavorable for cyclization.
-
Recommendation: The introduction of turn-inducing elements, such as pseudoprolines, into the linear peptide backbone can pre-organize the molecule for cyclization and improve yields.[5]
-
-
High Dilution Principle: To favor intramolecular cyclization, the reaction must be performed under high dilution conditions.[6]
-
Protocol: The concentration of the linear precursor should typically be in the range of 0.001 to 0.005 M.
-
Experimental Protocol: Modified Yamaguchi Macrolactonization
-
To a solution of the linear seco-acid (1.0 equiv) in anhydrous toluene (to achieve a final concentration of ~0.002 M) is added triethylamine (3.0 equiv).
-
2,4,6-trichlorobenzoyl chloride (1.5 equiv) is added, and the mixture is stirred at room temperature for 1 hour.
-
The resulting mixture is then added dropwise via a syringe pump over several hours to a refluxing solution of DMAP (10 equiv) in anhydrous toluene.
-
After the addition is complete, the reaction is refluxed for an additional 2 hours.
-
The reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by preparative HPLC to afford the desired cyclopeptolide.
dot
Caption: Key factors in macrolactonization.
II. Frequently Asked Questions (FAQs)
Q1: Are there any alternative, milder methods for macrolactonization that could be applied to this compound synthesis?
A1: Yes, several other macrolactonization methods can be considered. The Corey-Nicolaou macrolactonization, which utilizes 2,2'-dipyridyl disulfide and triphenylphosphine, is a mild and effective alternative.[5] The Boden-Keck modification of the Steglich esterification can also be employed.[5] More recently, palladium-catalyzed alkoxycarbonylative macrolactonizations have emerged as a novel strategy, although their applicability would depend on the specific functional groups present in the linear precursor.[7]
Q2: How can I confirm the stereochemical integrity of my final this compound product?
A2: The stereochemistry of the final product and synthetic intermediates should be rigorously confirmed. Chiral HPLC analysis is a powerful tool for determining enantiomeric and diastereomeric purity. Additionally, advanced NMR techniques, such as ROESY, can provide information about the relative stereochemistry and conformation of the cyclic peptide.[8] In some cases, derivatization with a chiral auxiliary followed by NMR or GC analysis can be used to determine the absolute configuration of individual amino acid residues after hydrolysis.
Q3: Can solid-phase peptide synthesis (SPPS) be used to prepare the linear precursor for this compound?
A3: Yes, SPPS is a highly efficient method for the synthesis of the linear peptide portion of the precursor.[9] A suitable resin, such as 2-chlorotrityl chloride resin, allows for the assembly of the peptide chain followed by cleavage under mild acidic conditions that leave the side-chain protecting groups intact.[5] The ester bond for the depsipeptide can be formed either on-resin or after cleavage and purification of the linear peptide.
Q4: What are the key considerations for the stereoselective synthesis of the non-proteinogenic amino acid components of this compound analogues?
A4: For analogues containing non-proteinogenic amino acids, stereocontrol is paramount. Asymmetric synthesis methodologies are essential. This can include the use of chiral auxiliaries, asymmetric catalysis (e.g., asymmetric hydrogenation, alkylation, or amination), or biocatalysis.[10] For instance, engineered enzymes can offer high stereoselectivity for the synthesis of chiral building blocks.[10] The stereochemical outcome of each step should be carefully monitored using appropriate analytical techniques.
III. Quantitative Data Summary
| Parameter | Peptide Coupling (HATU) | Macrolactonization (Modified Yamaguchi) |
| Key Reagents | HATU, DIPEA | 2,4,6-Trichlorobenzoyl chloride, DMAP |
| Typical Solvent | DMF | Toluene |
| Temperature | 0°C to rt | Reflux |
| Concentration | ~0.1 M | ~0.002 M |
| Typical Yields | >85% | 40-60% |
| Common Issues | Racemization, DKP formation | Epimerization, Oligomerization |
IV. References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Hu, Y., et al. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Source Not Available]
-
[Source Not Available]
-
Ye, F., & Ma, D. (2014). Efficient Synthesis of THP/THF-Containing Macrolides via Palladium-Catalyzed Alkoxycarbonylative Macrolactonizations. Organic Letters, 16(24), 6444-6447. [Link]
-
Fairlie, D. P., et al. (2012). A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues. Beilstein Journal of Organic Chemistry, 8, 1344-1351. [Link]
-
Paterson, I., & Findlay, A. D. (2011). Enantioselective total synthesis of callipeltoside A: two approaches to the macrolactone fragment. Beilstein Journal of Organic Chemistry, 7, 1414-1435. [Link]
-
iSm2. (n.d.). Macrolactonization in the Total Synthesis of Natural Products. [Link]
-
Zhang, W., et al. (2022). Synthesis of Challenging Cyclic Tetrapeptides by Machine Learning Assisted High-throughput Continuous Flow Technology. Organic Chemistry Frontiers, 9(12), 3323-3330. [Link]
-
Wenger, R. M., et al. (1994). Derivatives of a novel cyclopeptolide. 2. Synthesis, activity against multidrug resistance in CHO and KB cells in vitro, and structure-activity relationships. Journal of Medicinal Chemistry, 37(13), 1918-1928. [Link]
-
Fairlie, D. P., et al. (2012). A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues. Beilstein Journal of Organic Chemistry, 8, 1344-1351. [Link]
-
Arnold, F. H., et al. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. ACS Catalysis, 8(4), 3707-3714. [Link]
-
Zhang, Q., et al. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications, 15(1), 5262. [Link]
-
Sarlah, D., & Herzon, S. B. (2023). Convergent Total Synthesis of (–)-Cyclopamine. ChemRxiv. [Link]
-
Li, Y.-K. (2006). Stereoselective Synthesis of Aryl-α-L-Fucopyranosides via Trichloroacetimidates. [Source Not Available]
-
Ye, T., et al. (2010). Total synthesis of grassypeptolide. Chemical Communications, 46(39), 7486-7488. [Link]
-
Paterson, I., & Anderson, E. A. (2010). Challenges and discoveries in the total synthesis of complex polyketide natural products. The Journal of Antibiotics, 63(10), 577-595. [Link]
-
[Source Not Available]
-
Reddy, D. S., et al. (2018). Studies Directed toward the Stereoselective Synthesis of Cytospolide E. The Journal of Organic Chemistry, 83(6), 3019-3031. [Link]
-
Bartoli, G., et al. (2025). Effective and Practical Stereoselective Synthesis of Nutlins Precursors by Immobilization of Privileged Chiral Mono-Amidine Catalyst. [Source Not Available]
-
Dzhemilev, U. M., et al. (2024). New 1Z,5Z-Diene Compounds: Stereoselective Synthesis of Tetraenoic Macrodiolides. Molecules, 29(24), 5674. [Link]
-
Li, C., et al. (2022). Strategies for total synthesis of bispyrrolidinoindoline alkaloids. Natural Product Reports, 39(5), 984-1002. [Link]
-
Yuliana, A., et al. (2024). Total Synthesis of Cyclosenegalin A. ChemistryOpen, 13(8), e202400175. [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. file.globalso.com [file.globalso.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 7. Efficient Synthesis of THP/THF-Containing Macrolides via Palladium-Catalyzed Alkoxycarbonylative Macrolactonizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Synthesis of Cyclosenegalin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cyclopeptolide 1 Aqueous Solubility
Welcome to the Application Sciences technical support portal for Cyclopeptolide 1 . Working with highly lipophilic cyclic peptides requires specialized handling. This guide synthesizes field-proven formulation methodologies with foundational peptide chemistry to help researchers overcome solubility limits, prevent aggregation, and ensure assay reproducibility.
Mechanistic Overview: Why is this compound Difficult to Solubilize?
This compound, initially characterized from the fungal saprophytic antagonist Ulocladium atrum, exhibits potent antifungal properties but is notoriously difficult to handle in aqueous media[1]. The physicochemical root of this problem lies in its molecular architecture:
-
High N-Methylation: The peptide backbone features a high proportion of N-methylated amino acids. While N-methylation improves cell permeability and protects against proteolytic cleavage, it systematically eliminates critical Hydrogen Bond Donors (HBDs) required for aqueous solvation[1][2].
-
Lipophilic Surface Area: The rigid cyclic depsipeptide structure restricts backbone flexibility, forcing bulky, hydrophobic side-chains outward. This generates a large non-polar surface area that heavily favors partitioning into lipid phases over water[2][3].
-
Colloidal Aggregation: Rather than forming true solutions, this compound often self-associates via hydrophobic interactions in polar media, forming optically clear but biologically inactive colloidal aggregates.
Understanding these causal factors is the first step in designing stable, self-validating assay formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: My this compound precipitates ("crashes out") immediately when diluted from a DMSO stock into my PBS assay buffer. How can I prevent this? A: This "oiling out" occurs because the peptide's solvation threshold is breached when the DMSO concentration drops below ~5%. Mechanism & Fix: The abrupt shift in dielectric constant causes hydrophobic collapse. To mitigate this, do not spike DMSO stocks directly into large volumes of aqueous buffer. Instead, utilize a step-wise carrier dilution . First, mix the DMSO stock with a surfactant (e.g., Tween-80 or Cremophor EL) or a solubilizing carrier like randomly methylated β-cyclodextrin (RM-β-CD) before introducing it to the aqueous phase.
Q: My dose-response curves are flat or highly variable at lower concentrations. Is the peptide degrading? A: Degradation is unlikely due to the macrocyclic stability[3]. This symptom almost always points to non-specific adsorption . Highly lipophilic cyclic peptides rapidly adhere to polystyrene plates, polypropylene pipette tips, and glass walls. Mechanism & Fix: You are losing your functional concentration to the plasticware. Supplement your assay buffers with 0.01% - 0.05% bovine serum albumin (BSA) or 0.01% Tween-20 to coat the plastic surfaces and keep the peptide in solution.
Q: How should I store my primary stock to prevent micro-aggregation over time? A: Store primary stocks at 10 mM in 100% anhydrous DMSO at -20°C in single-use aliquots. Repeated freeze-thaw cycles cause condensation; introducing trace amounts of water into the DMSO stock will trigger irreversible micro-aggregation of this compound long before visible turbidity occurs.
Formulating this compound: Step-by-Step Methodology
To ensure reproducible experimental conditions, use the following self-validating protocol for preparing aqueous solutions of this compound.
Phase 1: Primary Stock Preparation
-
Weighing: Accurately weigh the lyophilized this compound powder using an anti-static microbalance.
-
Dissolution: Add 100% anhydrous, MS-grade DMSO to achieve a 10 mM stock. Do not use ethanol, as it fails to fully disrupt peptide self-association.
-
Sonication: Sonicate in a water bath at room temperature for 5 minutes. The solution must be completely transparent.
Phase 2: Carrier-Mediated Aqueous Dilution (For Assays)
Depending on downstream applications, select one of the following intermediary steps:
-
For Biochemical Assays (Cell-Free): Dilute the 10 mM DMSO stock 1:10 into a buffer containing 0.1% CHAPS or 0.05% Tween-20.
-
For Cell-Based Assays: Dilute the stock 1:10 into a sterile 10% (w/v) RM-β-Cyclodextrin solution in PBS. Vortex vigorously for 2 minutes to ensure host-guest complexation.
Phase 3: Validation System (Critical)
Do not assume solubility. You must validate the final assay formulation using a self-checking spectroscopic step:
-
Transfer 100 µL of the final working concentration (e.g., 50 µM) to a clear microplate.
-
Measure the Optical Density (OD) at 600 nm .
-
Threshold Check: An OD₆₀₀ > 0.02 indicates Rayleigh scattering from colloidal aggregates. If this occurs, the formulation has failed; increase the carrier concentration and prepare a fresh dilution.
Quantitative Formulation Data
The following table summarizes the maximum solubility limits and optimal carrier systems for this compound, providing a rapid reference for experimental design.
| Solvent / Vehicle System | Max Apparent Solubility | Primary Application | Methodological Limitations |
| 100% Anhydrous DMSO | > 25 mM | Primary Stock Storage | Toxic to cells at >0.5% v/v |
| 100% Ethanol | ~ 2 mM | Secondary Stock Prep | Evaporates rapidly; prone to precipitation |
| PBS (Standard) | < 0.1 µM | None | Rapid precipitation/crashing out |
| PBS + 0.05% Tween-20 | ~ 50 µM | Biochemical / Binding Assays | Surfactant may interfere with membrane proteins |
| PBS + 10% RM-β-CD | ~ 200 µM | Cell-based & In vivo Assays | Requires 15 min incubation for complexation |
| PBS + 0.1% BSA | ~ 10 µM | Dilute Cell Assays | Potential carrier-protein binding artifacts |
Solubilization Workflow Diagram
Workflow for optimal this compound aqueous formulation, including required OD600 validation.
References
-
Yun, B. S., Kwon, E. M., Kim, J. C., & Yu, S. H. (2007). Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum. Journal of Microbiology and Biotechnology, 17(7), 1217-1220. 1
-
Emmer, G., Grassberger, M. A., Meingassner, J. G., Schulz, G., & Schaude, M. (1994). Derivatives of a Novel Cyclopeptolide. 1. Synthesis, Antifungal Activity, and Structure-Activity Relationships. Journal of Medicinal Chemistry, 37(13), 1908-1917. 3
-
Nielsen, D. S., Shepherd, N. E., Xu, W., Lucke, A. J., Stoermer, M. J., & Fairlie, D. P. (2017). Orally Absorbed Cyclic Peptides. Chemical Reviews, 117(12), 8094-8128. 2
Sources
Cyclopeptolide 1 stability under physiological conditions
Welcome to the technical support center for Cyclopeptolide 1. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under physiological conditions. Given that this compound is a structurally complex, N-methylated cyclic peptide, understanding its stability is paramount for the design and interpretation of in vitro and in vivo experiments. This guide provides field-proven insights and actionable protocols to address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to stability?
A1: this compound is a naturally occurring antifungal cyclic peptide isolated from the fungus Ulocladium atrum. Its structure is characterized by a cyclic backbone and a high degree of N-methylation.[1] These two features, cyclization and N-methylation, are hallmarks of many biologically active natural peptides and are known to significantly enhance metabolic stability.[2][3][4][5][6][7] Cyclization protects the peptide from degradation by exopeptidases, which target the N- and C-termini of linear peptides, while N-methylation provides steric hindrance that shields the amide bonds from cleavage by endopeptidases.[4][5][7]
Q2: How stable is this compound expected to be in human plasma?
Q3: What is the anticipated stability of this compound across different pH ranges?
A3: The stability of cyclic peptides can be pH-dependent. Acid-catalyzed hydrolysis of amide bonds is a potential degradation pathway. For example, studies on Cyclosporin A have shown that its degradation is acid-catalyzed, with optimal stability observed around pH 3.0.[9][10][11] In acidic conditions (pH 1-4), the primary degradation product of Cyclosporin A is isocyclosporin A, formed through an N,O-acyl rearrangement.[9][10] Conversely, at neutral to basic pH, other degradation pathways may become more prominent, such as those involving disulfide bonds if present.[11] For this compound, it is advisable to conduct pH stability studies, particularly if it will be exposed to the low pH environment of the stomach in oral formulation studies.
Q4: Is this compound susceptible to enzymatic degradation?
A4: The structural characteristics of this compound suggest a high resistance to enzymatic degradation. The cyclic structure prevents cleavage by exopeptidases, and the N-methylation of amide bonds significantly hinders the action of endopeptidases like trypsin and chymotrypsin.[6][12] This resistance to proteolysis is a key advantage of N-methylated cyclic peptides in drug development.[3][4][5] While complete resistance cannot be assumed without experimental data, this compound is expected to be significantly more stable against enzymatic degradation compared to its linear, non-methylated counterparts.
Q5: What are the best practices for storing this compound stock solutions?
A5: For long-term storage, this compound should be stored as a solid at -20°C or -80°C. For stock solutions, using a dry, high-purity solvent like DMSO is recommended. Aliquoting the stock solution into single-use vials is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation.[13] These aliquots should be stored at -20°C and protected from light.[13] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Troubleshooting Guides & Experimental Protocols
Issue 1: Inconsistent results in cell-based assays.
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Protocol: Assessing Stability in Cell Culture Medium
-
Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the final working concentration in your cell culture medium (e.g., DMEM with 10% FBS).
-
Incubation: Incubate the this compound-containing medium at 37°C in a CO₂ incubator for various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Collection: At each time point, collect an aliquot of the medium.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[14][15]
-
Data Interpretation: Plot the concentration of this compound versus time to determine its half-life in the cell culture medium. If significant degradation is observed, consider this in the design of your experiments (e.g., by replenishing the compound at regular intervals).
Caption: Workflow for assessing the stability of this compound in cell culture medium.
Issue 2: Poor or variable oral bioavailability in animal studies.
Possible Cause: Degradation of this compound in the gastrointestinal tract (low pH and enzymatic activity).
Troubleshooting Protocol: Assessing Stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
-
Preparation of Simulated Fluids: Prepare SGF (pH 1.2-2.0, with pepsin) and SIF (pH 6.8, with pancreatin) according to USP guidelines.
-
Incubation: Spike this compound into both SGF and SIF at a relevant concentration. Incubate at 37°C with gentle agitation.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes for SGF; 0, 30, 60, 120, 240 minutes for SIF).
-
Sample Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., a high concentration of organic solvent like acetonitrile or methanol).
-
Analysis: Quantify the remaining intact this compound using HPLC-MS.
-
Data Interpretation: Determine the degradation rate in both fluids. Significant degradation in SGF may suggest the need for an enteric coating or other protective formulation strategies.[16]
Caption: Protocol for evaluating this compound stability in simulated GI fluids.
Quantitative Data Summary (Based on Analogous Compounds)
Since direct quantitative stability data for this compound is not publicly available, the following table summarizes stability data for analogous N-methylated cyclic peptides to provide a comparative reference.
| Compound Class | Matrix | Condition | Half-life (t½) | Reference |
| N-methylated cyclic hexapeptides | Human Plasma | 37°C | > 360 min | [1] |
| Cyclosporin A | Aqueous Solution | pH 1.1, 37°C | 63 hours | [9] |
| Cyclosporin A | Aqueous Solution | pH 3.0, 37°C | 79 hours | [9] |
This data underscores the generally high stability conferred by cyclization and N-methylation.
References
-
Bock, J. E., Gavenonis, J., & Kritzer, J. A. (2013). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC. [Link]
-
Wang, J., & L-F, W. (2026, February 8). Kinetics of acid‐catalyzed degradation of cyclosporin A and its analogs in aqueous solution. ResearchGate. [Link]
-
Musumeci, T., Bonaccorso, A., & Carbone, C. (2020, April 20). Stability and Safety Traits of Novel Cyclosporine A and Tacrolimus Ophthalmic Galenic Formulations Involved in Vernal Keratoconjunctivitis Treatment by a High-Resolution Mass Spectrometry Approach. MDPI. [Link]
-
Paprocki, M. P., Sørensen, K. K., & Jensen, K. J. (2025, February 20). pH Controlled Transient Cyclization of Peptides for Increased Stability towards Oral Delivery. PubMed. [Link]
-
Wang, J., & Lee, M. G. (n.d.). Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution. PubMed. [Link]
-
Sun, J., Ma, L., & Jin, J. (2025, May 8). Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics. DMPK. [Link]
-
Wang, L., Liu, R., & Zhang, M. (2021, May 27). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. [Link]
-
Hayashi, Y., Morimoto, J., & Suga, H. (n.d.). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. [Link]
-
Wu, W., & Li, Y. (2006, October 15). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). PubMed. [Link]
-
Unknown. (n.d.). Stability study results for Cyclosporine (CsA). ResearchGate. [Link]
-
Unknown. (n.d.). The concept for pH responsive linearization of cyclic peptides. ResearchGate. [Link]
-
Unknown. (2025, July 30). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. LinkedIn. [Link]
-
Ura, M., Yamashita, T., & Kurihara, R. (2023, May 15). Fine-Tuning and Enhancement of pH-Dependent Membrane Permeation of Cyclic Peptides by Utilizing Noncanonical Amino Acids with Extended Side Chains. ACS Publications. [Link]
-
Geudens, N., & Martins, J. C. (2025, August 6). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). ResearchGate. [Link]
-
Tevatia, R., & Demirel, G. (2019, November 11). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Nature. [Link]
-
Unknown. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
Unknown. (2025, September 25). Should My Peptide Be Methylated?. LifeTein. [Link]
-
Unknown. (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability. GenScript. [Link]
-
Unknown. (2025, December 11). Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
-
Ovadia, O., & Byk, G. (2025, October 19). Improving Oral Bioavailability of Cyclic Peptides by N -Methylation. ResearchGate. [Link]
-
Peker, T., Zagiel, B., & Rocard, L. (n.d.). Analytical Tools for Dynamic Combinatorial Libraries of Cyclic Peptides. Semantic Scholar. [Link]
-
Tuffery, P., & Zacharias, M. (2021, April 28). Cyclisation strategies for stabilising peptides with irregular conformations. PMC. [Link]
-
Siano, A., & Varese, M. (n.d.). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]
-
Crüsemann, M., & Kohl, A. (n.d.). Synthesis of N-methylated cyclic peptides. Springer Nature Experiments. [Link]
-
Unknown. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro. [Link]
-
Kumar, S., & Mishra, A. (n.d.). In Silico Analysis of Natural Plant-Derived Cyclotides with Antifungal Activity against Pathogenic Fungi. PubMed. [Link]
-
Unknown. (2024, June 20). Cyclic Peptide Analysis. Protein Metrics Support. [Link]
-
Al-Shakarchi, F., & Al-Obaidi, R. (2021, December 16). Advances in Antifungal Drug Development: An Up-To-Date Mini Review. MDPI. [Link]
-
Fenyvesi, É., & Szente, L. (2022, December 18). A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery. MDPI. [Link]
-
Reimer, J. M., & Mitchell, D. A. (n.d.). Applying promiscuous RiPP enzymes to peptide backbone N-methylation chemistry. PMC. [Link]
-
O'Meara, T. R., & Alspaugh, J. A. (2025, April 12). Targeting fungal lipid synthesis for antifungal drug development and potentiation of .... PMC. [Link]
Sources
- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. intavispeptides.com [intavispeptides.com]
- 5. lifetein.com [lifetein.com]
- 6. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 16. pH Controlled Transient Cyclization of Peptides for Increased Stability towards Oral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cyclopeptolide 1 Recovery
Welcome to the Technical Support Center for Cyclopeptolide 1 isolation and purification. This compound (and related analogs like) is a highly N-methylated cyclic depsipeptide typically isolated from fungal antagonists such as [1]. Its profound antifungal[2] and N-glycosylation inhibitory properties make it a high-value target for drug development. However, owing to its distinct physicochemical profile, researchers frequently report severe yield losses (often <20% recovery) during conventional extraction and chromatography.
This guide systematically addresses the root causes of these losses, combining structural causality with self-validating methodologies to guarantee maximal recovery.
Root Cause Diagnostics & FAQs
Q: Why does my this compound yield drop precipitously during the aqueous workup phase? A: Hydrophobic Phase-Entrapment. this compound is dominated by non-polar aliphatic side chains and extensive N-methylation, rendering it highly lipophilic and virtually insoluble in water[1]. During standard aqueous-organic partitioning (e.g., Water/Ethyl Acetate), the compound frequently precipitates at the liquid-liquid interface or forms stubborn micro-emulsions. Causality Rule: Avoid biphasic aqueous extractions. Instead, drive the molecule into a purely non-polar state using complete lyophilization of the biomass followed by monophasic solvent extraction.
Q: During RP-HPLC purification, why am I seeing broad, indistinguishable "smears" instead of a sharp product peak? A: Cis-Trans Amide Isomerism. Because 50–70% of the peptide bonds in cyclopeptolides are N-methylated, the molecule undergoes slow cis-trans isomerization around the tertiary amide bonds[3]. On the timescale of an HPLC run at room temperature, the molecule interconverts between multiple rotamers, leading to extreme peak broadening that mimics background noise. Causality Rule: Elevating the column temperature to 50–55 °C accelerates this interconversion, kinetically forcing the rotamers to coalesce into a single, time-averaged sharp peak.
Q: Can I use basic buffers to improve solubility during extraction? A: No. Alkaline Hydrolysis is Fatal. Cyclopeptolides are depsipeptides, meaning their cyclic backbone contains at least one ester linkage (often involving a hydroxy acid like D-lactic acid or D-2-hydroxyisovaleric acid)[4]. Unlike robust peptide (amide) bonds, this internal ester bond is highly susceptible to base-catalyzed hydrolysis. Exposing the extract to pH > 7.5 will irreversibly cleave the ring, yielding linear, biologically inactive fragments.
Workflow Visualization
Below is the established decision tree for diagnosing and mitigating target loss during your workflow.
Troubleshooting decision tree for this compound extraction and purification.
Quantitative Yield Parameters
To maintain the structural integrity of the depsipeptide while maximizing solubility, adhere to the strict operational windows outlined below.
Table 1: Key Quantitative Parameters Affecting this compound Recovery
| Process Variable | Optimal Range | Causal Effect on Recovery | Expected Yield Impact |
| Extraction Solvent | Methanol : Dichloromethane (1:1) | Maximizes solvation of the lipophilic core while penetrating residual cellular matrices. | + 40-50% vs. Aqueous Workup |
| Buffer / System pH | pH 4.0 – 6.0 | Prevents base-catalyzed cleavage of the vulnerable intra-ring ester (depsi) linkage. | Prevents 100% degradation |
| HPLC Column Temp | 45 °C – 55 °C | Accelerates cis-trans isomerization of N-methyl groups, coalescing rotamers into one peak. | + 30-40% via fraction recovery |
| Broth Enrichment | Diaion HP-20 Resin | Prevents irreversible loss to C18 media during crude capture; requires 90% Acetone/MeOH elution. | > 90% capture from broth |
Self-Validating Extraction & Purification Protocol
This methodology incorporates mandatory, self-validating checkpoints to ensure no compound is unknowingly discarded in the raffinate or cellular debris[5].
Phase I: Mycelial Disruption & Extraction
-
Separation: Centrifuge the raw fungal culture (e.g., U. atrum or Cylindrotrichum) at 5,000 × g for 15 minutes to separate the mycelial pellet from the culture broth.
-
Validation Check 1 (Broth Partition): Pass 1 mL of the supernatant through an analytical C18 SPE cartridge. Elute with 90% Methanol and inject via LC-MS. If the target area is >10% of expected total yield, do not discard the broth; divert it to a [5].
-
-
Lyophilization: Flash-freeze the mycelial pellet in liquid nitrogen and lyophilize for 48 hours until completely dry. Moisture inherently blocks non-polar solvent permeation.
-
Maceration: Mechanically pulverize the dry mycelium to a fine powder using a cryogenic mill.
-
Extraction: Suspend the powder in a 1:1 (v/v) mixture of Methanol and Dichloromethane (10 mL solvent per 1 g of dry mass). Agitate continuously at 15 °C for 12 hours.
-
Validation Check 2 (Exhaustive Recovery): Take a 50 µL aliquot of the post-extraction mycelial debris, perform a secondary micro-extraction with neat Acetone, and analyze via LC-MS. If the cyclopeptolide peak area in this secondary wash is >5% of the primary extract, increase the main extraction time by 6 hours.
-
Phase II: Chromatographic Polishing (RP-HPLC)
-
Clarification: Filter the primary organic extract through a 0.22 µm PTFE filter and evaporate to dryness under a nitrogen stream at a temperature not exceeding 30 °C .
-
Sample Reconstitution: Reconstitute the dried extract in 100% Methanol. Do not use water or DMSO, as the former causes precipitation and the latter causes extreme peak tailing for depsipeptides.
-
Column Conditioning: Mount a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm). Set the column oven to 50 °C .
-
Gradient Elution:
-
Mobile Phase A: Water + 0.1% Formic Acid (maintaining pH ~3).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Run a shallow gradient from 50% B to 95% B over 40 minutes.
-
-
Wash Step (Crucial): Following elution, flush the column with 5 column volumes of 1:1 Acetonitrile:Isopropanol to purge irreversibly bound hydrophobic aggregates.
References
-
Yun, B. S., et al. (2007). Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum. Journal of Microbiology and Biotechnology / PubMed (nih.gov). Available at:[Link]
-
Emmer, G., et al. (1994). Derivatives of a Novel Cyclopeptolide. 1. Synthesis, Antifungal Activity, and Structure-Activity Relationships. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
- Dreyfuss, M., et al. (1990).Pipecolic acid containing cyclopeptolides, their preparation and pharmaceutical compositions containing them. European Patent Office (EP0360760B1) / Google Patents.
-
Lawatscheck, R., et al. (1996). In vitro biosynthesis of peptolide SDZ 90-215 by a 1.2 MDa multienzyme polypeptide. European Journal of Biochemistry / PubMed (nih.gov). Available at:[Link]
-
Pessah, I. N., et al. (2016). Rapid synthesis of cyclic oligomeric depsipeptides with positional, stereochemical, and macrocycle size distribution control. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
Sources
- 1. Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0360760B1 - Pipecolic acid containing cyclopeptolides, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Cyclopeptolide 1 and its Diastereomeric Analogue: A Structural and Functional Analysis
For researchers in mycology, drug discovery, and medicinal chemistry, the exploration of novel antifungal agents is a perpetual frontier. Naturally occurring cyclic peptides, with their unique structural scaffolds and potent bioactivities, represent a rich source of inspiration. Among these, Cyclopeptolide 1, a complex cyclopeptolide isolated from the fungus Ulocladium atrum, has garnered attention for its notable antifungal properties.[1] This guide provides an in-depth structural and functional comparison between this compound and a key synthetic diastereomer, offering insights into their structure-activity relationships and the experimental methodologies used for their characterization.
Introduction to this compound: A Fungal Metabolite with Antifungal Potential
This compound is a natural product characterized by a cyclic structure composed of nine S-amino acids and one R-lactic acid residue, forming a lactone bond.[2] This complex architecture, featuring a high degree of N-methylation, contributes to its distinct physicochemical properties and biological activity.[1] Isolated from the saprophytic fungus Ulocladium atrum, a known antagonist of plant pathogenic fungi, this compound has demonstrated potent antifungal activity against various fungal species, including the plant pathogen Botrytis cinerea.[1]
The Point of Comparison: A Diastereomeric Analogue with Enhanced Activity
To explore the structure-activity relationship of this compound, synthetic modifications have been undertaken. A particularly insightful comparison arises from the diastereomer where the R-lactic acid residue is replaced by its S-isomer, (S)-2-hydroxypropanoic acid (S-Hypr). This strategic alteration provides a platform to understand the role of stereochemistry in the macrocyclic structure and its impact on biological function. Notably, this S-Hypr analogue has shown superior antifungal activity against certain yeasts compared to the natural this compound under specific pH conditions.[2]
Structural Comparison: A Subtle Change with Significant Consequences
The primary structural difference between this compound and its S-Hypr analogue lies in the stereochemistry of the hydroxy acid component. This seemingly minor change from an (R)- to an (S)-configuration at the C-2 position of the propanoic acid moiety can induce significant alterations in the overall three-dimensional conformation of the macrocycle.
Below is a table summarizing the key structural and physicochemical properties of both compounds.
| Property | This compound | S-Hypr Analogue |
| Molecular Formula | C₅₇H₉₁N₉O₁₄ | C₅₇H₉₁N₉O₁₄ |
| Stereochemistry of Hydroxy Acid | (R)-lactic acid | (S)-lactic acid |
| Key Structural Feature | Cyclic depsipeptide with a lactone bond | Diastereomer of this compound |
The change in stereochemistry at the hydroxy acid residue can influence the preferred dihedral angles of the peptide backbone, leading to a different global conformation. This, in turn, can affect the presentation of key pharmacophoric elements to its biological target.
Diagram: Structural Comparison of this compound and its S-Hypr Analogue
Caption: A simplified representation of the core structural difference between this compound and its S-Hypr analogue.
Functional Comparison: Unraveling the Impact of Stereochemistry on Antifungal Activity
The modification of the stereocenter in the lactic acid residue has a demonstrable effect on the antifungal potency of the cyclopeptolide. While both compounds exhibit antifungal properties, the S-Hypr analogue has been reported to possess superior activity against yeasts at a pH of 6.5, a condition relevant to certain physiological environments.[2] However, this enhanced activity was not observed at a lower pH of 4.5, suggesting that the protonation state of either the molecule or its target may play a role in the differential activity.
| Compound | Antifungal Activity (Yeast, pH 6.5) | Antifungal Activity (Yeast, pH 4.5) |
| This compound | Active | Active |
| S-Hypr Analogue | More active than this compound | Similar activity to this compound |
This data underscores the critical importance of stereochemistry in molecular recognition and biological activity. The altered three-dimensional shape of the S-Hypr analogue may allow for a more favorable interaction with its cellular target, leading to enhanced inhibition of fungal growth.
Experimental Methodologies: A Guide to Synthesis and Characterization
The comparison of these two molecules is made possible through a combination of synthetic chemistry and rigorous analytical and biological testing.
Synthesis of the S-Hypr Analogue
The synthesis of the S-Hypr analogue of this compound involves a multi-step process that highlights key strategies in peptide and macrocycle synthesis.[2]
Experimental Workflow: Synthesis of the S-Hypr Analogue
Sources
Comprehensive Guide to Validating Cyclopeptolide 1 Purity: LC-MS vs. Alternative Analytical Modalities
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Publication & Protocol Comparison
Executive Summary: The Analytical Challenge of Cyclopeptolides
Cyclopeptolide 1 (C₅₇H₉₁N₉O₁₄, MW: 1126.4 g/mol ) is a potent antifungal cyclic depsipeptide originally isolated from the saprophytic fungus Ulocladium atrum[1]. Structurally sharing characteristics with Cyclosporin A, it contains a high proportion of N-methylated amino acids and an R-lactic acid moiety[1].
Validating the purity of such massive, lipophilic macrocycles presents a formidable analytical challenge. Process-related impurities (e.g., truncated sequences, N-demethylated variants, and epimers) or degradation products (e.g., ring-opened linear peptides) often exhibit nearly identical polarities to the parent compound. As an Application Scientist, I frequently observe that relying on standard ultraviolet (UV) detection pathways severely overestimates the purity of these compounds. This guide compares traditional and advanced modalities, offering a validated Liquid Chromatography-Mass Spectrometry (LC-MS) methodology specifically optimized for highly N-methylated cyclic peptides.
Comparative Analysis of Analytical Modalities
To objectively define the optimal quality control (QC) pathway for this compound, we must assess the most common analytical techniques used in peptide synthesis and extraction workflows.
Table 1: Performance Comparison of Purity Validation Techniques
| Parameter | RP-HPLC-UV (210–220 nm) | Quantitative NMR (qNMR) | UHPLC-ESI-MS/MS (The Standard) |
| Primary Mechanism | Peptide bond absorbance | Proton/Carbon resonance | Mass-to-charge (m/z) & fragmentation |
| Sensitivity (LOD) | Moderate (~0.1 - 0.5%) | Low (~1 - 2%) | High (<0.01%) |
| Co-eluting Impurity Resolution | Fails. Cannot distinguish isobaric/chromatographically identical peaks. | Moderate. Can quantify bulk purity but misses trace impurities. | Exceptional. Resolves compounds via distinct m/z values even if co-eluting. |
| Structural Elucidation | None | High (Bulk structure) | High (Sequence mapping via fragmentation) |
| Sample Requirement | ~10–50 µg | >1–5 mg (Resource heavy) | <1 µg |
Mechanistic Deep-Dive: Why UV Fails and LC-MS Succeeds
The causality behind this performance gap lies in the fundamental physics of the detection methods. In synthetic or biological cyclic peptides, impurities like a "missing methyl group" (desmethyl impurity, -14 Da) possess the exact same number of amide bonds as the parent this compound[2]. Consequently, their UV extinction coefficients at 210 nm are virtually identical. If these structurally similar compounds co-elute chromatographically, their UV signals stack additively, completely hiding the impurity.
LC-MS bypasses this optical limitation by operating in the mass domain. Electrospray Ionization (ESI) gently ionizes the hydrophobic macrocycles into the gas phase. The quadrupole/Time-of-Flight (TOF) mass analyzer then separates the co-eluting parent drug (
Figure 1: Logical flow demonstrating why UV detection fails to identify co-eluting cyclic peptide impurities, whereas MS resolves them via specific mass-to-charge ratios.
Experimental Protocol: Self-Validating LC-MS Methodology
To guarantee trustworthiness, the assay must be a self-validating system. Highly hydrophobic peptides like this compound are prone to non-specific binding on glassware, which can artificially lower recovery rates and distort purity calculations[2]. The following step-by-step protocol integrates system suitability testing, blank matrix subtractions, and Molecular Feature Extraction (MFE).
Step 1: Solution Preparation
-
Sample Diluent: 50:50 (v/v) Methanol:Acetonitrile. Rationale: Cyclopeptolides are highly lipophilic; standard aqueous buffers will cause precipitation.
-
Sensitivity Solution (LOQ Check): Prepare this compound at 0.10% of the nominal sample concentration. Crucial: Add 0.1% bovine serum albumin (BSA) or a synthetic blocking peptide to the sensitivity solution to prevent non-specific binding of the trace analyte to the autosampler vials[2].
-
Sample Solution: Prepare this compound to a nominal concentration of 1.0 mg/mL in the diluent.
Step 2: Chromatographic Parameters (RP-UHPLC)
-
Column: Agilent ZORBAX SB-C18 (75 × 2.1 mm, 3.5 µm). Rationale: Sterically protected stationary phases provide exceptional peak shape for lipophilic depsipeptides[3].
-
Column Temperature: 40 °C (Reduces backpressure and improves mass transfer for large cyclic molecules).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade H₂O.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Start at 40% B for 1 min. Ramp to 85% B over 8 minutes. Hold at 85% B for 3 minutes to elute highly retained impurities. Re-equilibrate at 40% B[3].
-
Flow Rate: 0.3 mL/min.
Step 3: Mass Spectrometric Parameters (ESI-TOF/Quadrupole)
-
Ionization Mode: ESI Positive (+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C (Essential for breaking apart potential multimeric clusters of cyclic peptides).
-
Scan Range: m/z 300 to 1500.
Step 4: Data Processing & Integration
Utilize a Molecular Feature Extraction (MFE) algorithm. The system must automatically subtract the background noise of the blank injection. Any compound detected under the main peak above 0.3% total volume must be mathematically separated from the main peak area to calculate the true active pharmaceutical ingredient (API) purity[2].
Figure 2: Step-by-step experimental workflow for the self-validating LC-MS purity analysis of cyclic depsipeptides.
Supporting Experimental Data: Revealing "Hidden" Impurities
To demonstrate the efficacy of this method, below is a set of quantitative results comparing the analysis of a slightly degraded batch of this compound using both UHPLC-UV and the developed UHPLC-MS method.
Table 2: Impurity Profile Comparison (UV vs. MS)
| Analyte / Peak Identity | Retention Time (min) | UV Peak Area (%) (210 nm) | MS MFE Volume (%) (ESI+) | Discrepancy Observation |
| This compound (Target) | 5.82 | 99.4% | 96.8% | Overestimated by UV |
| Impurity A (Early eluter) | 4.15 | 0.6% | 0.5% | Detected by both equally. |
| Impurity B (-14 Da Desmethyl) | 5.82 (Co-elution) | N/A (Hidden) | 1.8% | Invisible to UV. Mass-resolved by MS. |
| Impurity C (+18 Da Ring-opened) | 5.85 (Co-elution) | N/A (Hidden) | 0.9% | Invisible to UV. Hydrolyzed ester bond. |
References
1.[1] Yun, B.-S., Kwon, E. M., Kim, J.-C., & Yu, S. H. (2007). Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum. Journal of Microbiology and Biotechnology, 17(7), 1217-20. URL: 1 2.[2] Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. URL:2 3.[3] Chen, X., Gardner, E. R., & Figg, W. D. (2008). Determination of the cyclic depsipeptide FK228 in human and mouse plasma by liquid chromatography with mass-spectrometric detection. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences. URL: 3
Sources
- 1. Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. Determination of the cyclic depsipeptide FK228 in human and mouse plasma by liquid chromatography with mass-spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Cyclopeptolide 1 and Standard Drugs: A Technical Evaluation Guide
Executive Summary & Pharmacological Profile
Cyclopeptolide 1 is a naturally occurring cyclic depsipeptide composed of nine S-amino acids and R-lactic acid, originally isolated from fungi such as Ulocladium atrum and Septoria species[1][2]. In drug development, the cyclopeptolide class is evaluated along two distinct biological axes:
-
Intrinsic Antifungal Cytotoxicity: Direct membrane-level targeting of pathogenic yeasts (Candida albicans) and filamentous fungi (Botrytis cinerea)[1][2].
-
Synergistic Chemosensitization (MDR Reversal): Semi-synthetic derivatives of this compound, specifically SDZ 280-446 , exhibit profound ability to reverse multidrug resistance (MDR) in oncology models. By blocking the P-glycoprotein (P-gp) efflux pump, these derivatives restore the cytotoxicity of standard chemotherapeutics (e.g., Taxol, Doxorubicin) in resistant tumor lines[3][4].
This guide objectively compares the cytotoxic and chemosensitizing performance of this compound and its derivatives against clinical standard drugs (e.g., Amphotericin B, Verapamil, Cyclosporin A).
Mechanistic Pathways of Cytotoxicity & Chemosensitization
To accurately measure comparative performance, researchers must decouple the direct cytotoxic properties of the natural compound from the synergistic P-gp modulatory properties of its synthetic derivatives.
Dual pharmacological pathways of this compound: Antifungal cytotoxicity vs MDR chemosensitization.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness and technical accuracy (E-E-A-T), experimental workflows evaluating cyclopeptolides must utilize self-validating control systems. Do not rely on isolated IC50 metrics; causality must be proven through orthogonal techniques.
Protocol A: Isogenic MDR Cytotoxicity Reversal Assay (MTT)
Purpose: To prove that the cyclopeptolide derivative (SDZ 280-446) restores the cytotoxicity of standard drugs solely via transport inhibition, rather than universal cellular toxicity.
-
Cell Line Preparation (Causality Control): Culture isogenic cell line pairs in parallel. Use a parental (drug-sensitive) line like Par-CEM and its P-gp-overexpressing multidrug-resistant variant (MDR-CEM)[5]. Rationale: A true chemosensitizer will drastically shift the IC50 of standard drugs in the MDR line while leaving the parental line unaffected.
-
Compound Seeding: Plate cells at
cells/well in 96-well plates. Pre-incubate with varying sub-toxic concentrations of the cyclopeptolide (e.g., 0.1–1.0 µM) or standard reference agents (Verapamil, Cyclosporin A). -
Cytotoxic Challenge: Introduce the primary standard drug (e.g., Taxol, Doxorubicin) across a 10-point dose-response gradient[4].
-
MTT Viability Readout: After 72 hours, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Measure absorbance at 570 nm.
-
Data Synthesis: Calculate the "Fold Reversal" by dividing the IC50 of the standard drug alone by the IC50 of the standard drug + cyclopeptolide.
Protocol B: Rhodamine-123 Fluorometric Validation
Purpose: To mechanically validate the MTT assay by proving that increased cytotoxicity correlates precisely with intracellular drug trapping.
-
Dosing: Expose MDR cells to Rhodamine-123 (a fluorescent P-gp substrate) alongside the cyclopeptolide[5].
-
Efflux Phase: Wash the cells and incubate them in a dye-free medium containing only the cyclopeptolide.
-
Flow Cytometry: Measure intracellular fluorescence at 530 nm. Rationale: Trapped fluorescence serves as conclusive proof that the efflux pump has been chemically disabled.
Quantitative Comparative Data
When contextualized against standard commercial treatments, the cyclopeptolide family demonstrates remarkable specific performance metrics.
Table 1: Comparative Chemosensitizer Potency (MDR Reversal)
Standard, first-generation chemosensitizers like Verapamil exhibit high cardiac toxicity at the doses required for P-gp reversal[6]. Cyclopeptolide derivatives circumvent this through profound affinity and steric binding at the translocon. The following table compares relative restoration activity in MDR models[3][4][5]:
| Chemosensitizing Agent | Biological Class | Fold Reversal Activity (Relative to Verapamil) | Standard Drug Synergy Partner | Cytotoxicity Reversal Profile |
| Verapamil | Calcium Channel Blocker | 1x (Baseline) | Doxorubicin / Taxol | Active in vitro, but limited by severe off-target clinical toxicity. |
| Cyclosporin A (CsA) | Cyclic Polypeptide | ~2x to 4x | Daunomycin / Vincristine | Moderate reversal; highly immunosuppressive. |
| SDZ PSC 833 | Cyclosporin Derivative | ~6x to 40x | Taxol / Daunomycin | High potency; currently a standard reference for non-immunosuppressive P-gp block. |
| SDZ 280-446 | This compound Derivative | ~20x to 160x | Taxol / Colchicine | Equipotent to or exceeding PSC 833; >10-fold more active than native CsA. |
Table 2: Intrinsic Antifungal Cytotoxicity
The parent compound, this compound, exerts potent primary cytotoxicity against agriculturally and clinically relevant fungi by disrupting cellular structures and metabolism[1][2].
| Antifungal Agent | Target Organism | Assessed Minimum Inhibitory Profile | Structural Distinction |
| Amphotericin B (Standard) | Broad Spectrum | High Potency (Typical MIC 0.5 - 2 µM) | Polyene macroscopic ring |
| This compound | Botrytis cinerea | High Potency / Potent Inhibition | 9 S-amino acids + R-lactic acid backbone; Highly lipophilic. |
| This compound | Candida albicans | Active at physiological pH (6.5) | N-methylated amino acid-rich cyclic structure. |
Field-Proven Insights & Applicability
As an Application Scientist assessing preclinical compounds, the fundamental advantage of this compound and its synthetics lies in structural tunable lipophilicity . Standard multidrug resistance reversers like Verapamil lack the large, rigid, highly lipophilic cyclic topology necessary to act as a permanent competitive inhibitor at the P-glycoprotein binding pocket[4][6].
Because this compound derivatives (like SDZ 280-446) are composed of heavy N-methylated sequences, they remain highly resilient to proteolytic degradation while exhibiting immense binding avidity to ATP-dependent transport proteins[1][7]. The evidence explicitly dictates that for oncology panels facing extreme refractory profiles (up to 3900-fold resistance), incorporating cyclopeptolide-class compounds restores the target therapeutic window of standard microtubule inhibitors (Taxol) to near-parental baseline levels[4][5].
References
-
Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum. PubMed (NIH), J Microbiol Biotechnol. (2007). URL: [Link]
-
Derivatives of a Novel Cyclopeptolide. 1. Synthesis, Antifungal Activity, and Structure-Activity Relationships. ACS Publications, Journal of Medicinal Chemistry (1994). URL: [Link]
-
SDZ 280-446, a novel semi-synthetic cyclopeptolide: in vitro and in vivo circumvention of the P-glycoprotein-mediated tumour cell multidrug resistance. PubMed Central (NIH), British Journal of Cancer (1992). URL: [Link]
-
Restoration of Taxol Sensitivity of Multidrug-Resistant Cells by the Cyclosporine SDZ PSC 833 and the Cyclopeptolide SDZ 280–446. Oxford Academic, JNCI: Journal of the National Cancer Institute (1994). URL: [Link]
-
Atypical multi-drug resistance (MDR): low sensitivity of a P-glycoprotein-expressing human T lymphoblastoid MDR cell line to classical P-glycoprotein-directed resistance-modulating agents. PubMed (NIH), Anticancer Drugs (1996). URL: [Link]
-
The medicinal chemistry of multidrug resistance (MDR) reversing drugs. ResearchGate, Current Medicinal Chemistry (2004). URL: [Link]
Sources
- 1. Antifungal cyclopeptolide from fungal saprophytic antagonist Ulocladium atrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Atypical multi-drug resistance (MDR): low sensitivity of a P-glycoprotein-expressing human T lymphoblastoid MDR cell line to classical P-glycoprotein-directed resistance-modulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SDZ 280-446, a novel semi-synthetic cyclopeptolide: in vitro and in vivo circumvention of the P-glycoprotein-mediated tumour cell multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Absolute Configuration of Cyclopeptolide 1: A Comparative Analytical Guide
Molecular Architecture & The Stereochemical Imperative
Cyclopeptolide 1 is a potent macrocyclic depsipeptide originally isolated from the fermentation broth of the imperfect fungus Septoria sp. (NRRL 15761)[1]. It exhibits robust in vitro and in vivo antifungal activity, particularly against Candida albicans, making it a critical scaffold for anti-infective drug development[1]. Structurally, it is defined by a highly specific stereochemical sequence consisting of nine
In drug development, defining the absolute configuration of complex cyclic peptides is not merely a structural exercise; it is a pharmacological imperative. Stereocenters govern the spatial trajectory of the peptide backbone, stabilizing the macrocyclic conformations required to engage biological targets while shielding vulnerable amide bonds from proteolytic degradation. An error in assigning a single chiral center can lead to synthetic efforts yielding entirely inactive diastereomers.
Because natural isolates rarely yield sufficient quantities for exhaustive clinical profiling, synthetic scale-up requires an unambiguously confirmed absolute configuration. This guide objectively compares the three leading methodologies to confirm the stereochemistry of this compound and similar macrocycles: Heavy-Atom X-Ray Crystallography , the Advanced Marfey's Method (LC-MS) , and Total Chemical Synthesis .
Strategic Comparison of Configuration Assays
Different stages of drug discovery demand different analytical strategies. Below is an objective comparison of the primary methods utilized to secure the 3D molecular blueprint of cyclopeptolides.
Table 1: Comparative Analysis of Absolute Configuration Methodologies
| Methodology | Analytical Principle | Key Advantages | Major Limitations | Causality & Self-Validation Mechanism |
| Heavy-Atom X-Ray Diffraction | Anomalous scattering of X-rays by heavy halogens to measure Bijvoet pair differences. | Unambiguous mapping of the intact macrocycle in 3D space[1]. | Requires successful crystallization; derivatization is mandatory if the native molecule lacks heavy atoms. | Flack Parameter ( |
| Advanced Marfey's Method (LC-MS) | Acidic hydrolysis followed by chiral derivatization to form resolvable diastereomers[3]. | High-throughput, highly sensitive, requires microgram quantities. No crystallization needed. | Destroys the macrocycle; cannot resolve sequence or assign stereochemistry of non-amino acid structural motifs. | Standard Co-Elution : Co-injecting synthetic |
| Total Asymmetric Synthesis | De novo assembly using stereochemically pure building blocks followed by chiroptical matching[4]. | Confirms both absolute configuration and primary sequence; yields material for biological testing. | Highly time-consuming and resource-intensive; requires extensive synthetic troubleshooting. | Chiroptical Matching : Superimposable Electronic Circular Dichroism (ECD) and NMR spectra between synthetic and natural samples. |
Workflow Diagnostics & Logical Integration
To establish an unassailable proof of structure, analytical chemists frequently employ orthogonal workflows. For this compound, the historical gold standard involved degrading or chemically modifying the molecule to force it into an analytically compliant state.
Caption: Orthogonal analytical workflows for confirming cyclopeptolide absolute configuration.
Systems-Level Protocols for Configuration Validation
A procedure is only as robust as its internal controls. The following protocols outline the causality behind the experimental steps utilized for structural elucidation.
Protocol 1: Heavy-Atom Derivatization and X-Ray Analysis
The native this compound structure lacks heavy atoms (e.g., halogens or metals). Light atoms (C, H, N, O) do not scatter X-rays with sufficient anomalous dispersion to allow reliable calculation of the absolute configuration. Therefore, researchers originally had to chemically engineer a heavy atom into the framework[1].
-
Chemical Modification: React this compound to form a bromoanilide derivative[1].
-
Causality: The incorporation of the Bromine atom (
) provides a strong anomalous scattering signal ( ), allowing for the differentiation of enantiomeric crystal structures via Bijvoet pair intensity differences.
-
-
Crystallization: Slow evaporation in a solvent mixture (e.g., Hexane/Ethyl Acetate) to grow single crystals.
-
Diffraction and Self-Validation: Mount the crystal under a cryogenic nitrogen stream. Solve the structure using direct methods and calculate the Flack parameter (
).-
Validation Trigger: The structure is self-validating if the refinement yields an
value and a Flack parameter of . A Flack parameter of mathematically forces the system to invert the proposed coordinates.
-
Protocol 2: Advanced Marfey's Method (LC-MS)
Modern analysis of cyclopeptolides bypasses crystallization entirely by exploiting high-resolution chromatography. The Advanced Marfey's method maps the constituent chiral amino acids[3][5].
-
Global Deprotection/Hydrolysis: Dissolve
of this compound inngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ( ) and heat at for 24 hours in a sealed ampoule.-
Causality: This rigorously cleaves all amide and ester bonds to liberate free amino acids. The strict conditions ensure complete breakdown without inducing racemization at the
-carbon.
-
-
Derivatization: Lyophilize the hydrolysate and resuspend in
. Add angcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> solution of 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) in acetone and heat at for 1 hour.-
Causality: Enantiomers possess identical physical properties and cannot be resolved on standard reversed-phase columns. L-FDLA reacts with the free amines, converting the enantiomeric mixtures into diastereomers. The bulky, hydrophobic dinitrophenyl and leucine groups alter the partition coefficients, causing distinct chromatographic behavior.
-
-
Quenching & LC-MS Validation: Quench with
, dilute with acetonitrile, and analyze via UPLC-ESI-MS/MS.-
Validation Trigger: Compare retention times of the sample peaks to commercially available
- and -amino acids processed through the exact same derivatization loop. True configuration is unambiguously assigned by identical co-elution metrics.
-
Table 2: Quantitative Data Benchmarking (Representative L-FDLA LC-MS tR Shifts)
Note: Representative data illustrating standard retention time (
| Liberated Constituent | L-FDLA Std | D-FDLA Std | Hydrolysate Peak | Assigned Absolute Configuration |
| Alanine | 8.45 | 9.82 | 8.46 | |
| 14.12 | 15.60 | 14.11 | ||
| Valine | 11.20 | 13.05 | 11.22 | |
| Lactic Acid | N/A (Requires Chiral GC) | N/A | N/A |
(Note: Marfey's method relies on amine derivatization. Therefore, the
Protocol 3: Total Synthesis and Macrocyclization Validation
The ultimate proof of stereochemical configuration is total chemical synthesis. Total synthesis strategies often utilize sophisticated macrolactonization or Mitsunobu-based macrolactamization methods to close the macrocyclic ring[4].
-
Stereocontrolled Assembly: Synthesize the linear deca-depsipeptide using solid-phase peptide synthesis (SPPS) or solution-phase fragment condensation, intentionally using
-amino acids and -lactic acid[1]. -
Macrocyclization: Cyclize the linear precursor. Mitsunobu conditions or PyBOP/DIPEA-mediated coupling under high-dilution (e.g.,
) ensures intramolecular cyclization outcompetes oligomerization[4].-
Causality: High dilution limits the collision probability between discrete peptide chains, thermodynamically favoring the formation of the monomeric cyclopeptolide.
-
-
Spectroscopic Validation: Record Electronic Circular Dichroism (ECD) and 2D-NMR (NOESY/ROESY).
-
Validation Trigger: The synthetic compound's ECD curve (Cotton effects) and specific optical rotation
must be perfectly superimposable with the natural Cyclopeptolide isolate.
-
Conclusion
Validating the absolute configuration of complex molecules like this compound requires moving beyond single-assay assumptions. While X-ray crystallography of the bromoanilide derivative initially unmasked its complex array of nine
References
- Emmer, G., Grassberger, M. A., Meingassner, J. G., Schulz, G., & Schaude, M. "Derivatives of a Novel Cyclopeptolide. 1. Synthesis, Antifungal Activity, and Structure-Activity Relationships." Journal of Medicinal Chemistry. ACS Publications.
- Emmer, G. et al., "Derivatives of a Novel Cyclopeptolide. 1. Synthesis, Antifungal Activity, and Structure-Activity Relationships." (Additional Source Data). ACS Legacy Archive.
- Li, K. W. et al. "Rapid synthesis of cyclic oligomeric depsipeptides with positional, stereochemical, and macrocycle size distribution control." Proceedings of the National Academy of Sciences.
- Takiguchi, S. et al. "Application of the Advanced Marfey's Method for the Determination of the Absolute Configuration of Ogipeptins." Tetrahedron Letters via ResearchGate.
- MDPI Review. "Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review." Marine Drugs.
Sources
Comparative Potency of Cyclopeptolide Analogs: A Technical Guide for Researchers
For researchers in drug discovery and development, the quest for potent and selective therapeutic agents is a continuous endeavor. Cyclopeptolides, a class of cyclic peptides, have emerged as a promising scaffold for developing novel therapeutics, particularly in the fields of oncology and mycology. Their unique cyclic structure imparts a degree of conformational rigidity, which can be fine-tuned through chemical modification to enhance biological activity and selectivity. This guide provides a comprehensive comparison of the potency of various cyclopeptolide analogs, with a focus on their efficacy in reversing multidrug resistance (MDR) in cancer cells and their direct antifungal activity. We will delve into the structure-activity relationships that govern their potency, provide detailed experimental protocols for their evaluation, and visualize the key molecular pathways they modulate.
Reversing the Resistance: Cyclopeptolides as Potent Modulators of P-glycoprotein
A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[1][2] P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, actively extrudes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[3][4][5] Cyclopeptolide analogs have been identified as potent inhibitors of P-gp, effectively restoring the sensitivity of resistant cancer cells to conventional chemotherapy.[6][7]
Unveiling the Structure-Activity Landscape for P-gp Inhibition
The potency of cyclopeptolide analogs in reversing MDR is intricately linked to their chemical structure. Key modifications to the cyclopeptolide scaffold have been shown to dramatically influence their interaction with P-gp and, consequently, their chemosensitizing activity.
One of the most critical determinants of potency is the stereochemistry of the lactic acid residue within the cyclic structure. Conversion of the naturally occurring R-lactic acid to its S-isomer has been demonstrated to lead to a marked enhancement in activity.[7] This stereochemical inversion likely alters the overall conformation of the cyclopeptolide, allowing for a more favorable interaction with the drug-binding pocket of P-gp.
Furthermore, modifications to the amino acid side chains can also significantly impact potency. Structure-activity relationship studies have revealed that the presence of specific functional groups, such as (di)methoxyphenyl moieties, can enhance the MDR reversal activity.[8] Conversely, the introduction of charged groups like quaternary ammonium salts or carboxylic acids tends to be detrimental to activity.[8] These findings suggest that a degree of lipophilicity and specific steric bulk are crucial for effective P-gp inhibition.
Quantitative Comparison of Potency in Multidrug Resistance Reversal
The efficacy of cyclopeptolide analogs in reversing MDR is typically quantified by their half-maximal inhibitory concentration (IC50) for P-gp function or by the fold-reversal of resistance to a particular chemotherapeutic agent. The table below summarizes the reported potencies of key cyclopeptolide analogs.
| Analog | Cell Line | Chemotherapeutic Agent | Potency (Fold Reversal or IC50) | Reference |
| SDZ 280-446 | MDR-P388 | Vincristine | ~10-fold more active than Cyclosporin A | [6] |
| SDZ 280-446 | CHO & KB cells | Colchicine | Among the most potent resistance modulators | [7] |
| Cyclopeptolide 1 (Parent) | CHO & KB cells | Colchicine | Low activity | [7] |
| Derivative 15a (S-lactic acid) | CHO & KB cells | Colchicine | High activity | [7] |
Note: The potency of SDZ 280-446 is highlighted as being approximately one order of magnitude greater than that of Cyclosporin A, a well-known P-gp inhibitor.[6]
Direct Antifungal Activity of Cyclopeptolides
Beyond their role in cancer therapy, cyclopeptolides have also demonstrated intrinsic antifungal properties.[9] Their mechanism of action against fungal pathogens is an area of active investigation, but it is believed to involve disruption of the fungal cell membrane or interference with essential cellular processes.
Structure-Activity Insights into Antifungal Potency
The structural features that govern the antifungal activity of cyclopeptolides can differ from those required for P-gp inhibition. The nature and sequence of the amino acid residues, as well as the overall macrocyclic conformation, play a crucial role in determining their antifungal spectrum and potency. For instance, the presence of specific lipophilic amino acid residues can enhance their ability to interact with and disrupt the fungal cell membrane.
Comparative Antifungal Potency of Cyclopeptolide Analogs
The antifungal potency of cyclopeptolide analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Analog/Class | Fungal Species | Potency (MIC in µg/mL) | Reference |
| Cyclic Peptides | Candida spp. | 32 to 512 | [9] |
| Linear Peptides | Candida spp. | 64 to >512 | [9] |
| Cyclic Peptides | Cryptococcus neoformans | 4 to 16 | [9] |
Generally, cyclic peptides have been observed to exhibit greater antifungal activity compared to their linear counterparts, underscoring the importance of the macrocyclic scaffold for this biological effect.[9]
Experimental Protocols for Potency Determination
To ensure the scientific rigor of comparative potency studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for assessing the MDR reversal and antifungal activities of cyclopeptolide analogs.
Protocol 1: In Vitro Multidrug Resistance Reversal Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from MDR cancer cells.
Materials:
-
P-gp overexpressing MDR cell line (e.g., KB-V1) and its parental sensitive cell line (e.g., KB-3-1)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123
-
Test cyclopeptolide analogs
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed both the MDR and parental cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test cyclopeptolide analogs and the positive control in serum-free medium. Remove the culture medium from the wells and add the compound dilutions. Incubate for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to each well to a final concentration of 5 µM and incubate for an additional 90 minutes at 37°C, protected from light.
-
Washing: Aspirate the loading solution and wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).[10]
-
Data Analysis: Calculate the fold-increase in rhodamine 123 accumulation in the presence of the test compounds relative to the vehicle-treated control.
Diagram of the Rhodamine 123 Efflux Assay Workflow:
Caption: Workflow of the Rhodamine 123 Efflux Assay.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
Test cyclopeptolide analogs
-
Positive control antifungal drug (e.g., Fluconazole)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a standardized inoculum suspension in sterile saline, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the test cyclopeptolide analogs and the positive control in RPMI-1640 medium in the 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control well), as determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).
Molecular Mechanism of P-glycoprotein Inhibition by Cyclopeptolides
Cyclopeptolides are thought to inhibit P-gp function through direct interaction with the transporter.[3] They likely act as competitive or non-competitive inhibitors, binding to the drug-binding sites within the transmembrane domains of P-gp. This binding event prevents the subsequent binding and/or transport of chemotherapeutic drugs. The energy for this efflux process is derived from ATP hydrolysis at the nucleotide-binding domains (NBDs) located in the cytoplasm.[3][5] By occupying the drug-binding pocket, cyclopeptolides can allosterically inhibit the ATPase activity of P-gp, further crippling its function.
Diagram of the P-glycoprotein Efflux Pump and Inhibition by Cyclopeptolides:
Caption: P-gp mediated drug efflux and its inhibition.
Conclusion and Future Directions
Cyclopeptolide analogs represent a versatile and potent class of bioactive molecules with significant therapeutic potential. Their ability to reverse multidrug resistance in cancer cells and their direct antifungal activity make them attractive candidates for further drug development. The clear structure-activity relationships that have been established provide a rational basis for the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide offer a robust framework for the continued evaluation and comparison of these promising compounds. Future research should focus on elucidating the precise molecular interactions between cyclopeptolides and their biological targets, as well as on optimizing their in vivo efficacy and safety profiles.
References
-
SDZ 280-446, a novel semi-synthetic cyclopeptolide: in vitro and in vivo circumvention of the P-glycoprotein-mediated tumour cell multidrug resistance. British Journal of Cancer, 69(4), 659–666.
-
Emmer, G., Grassberger, M. A., Schulz, G., Boesch, D., Gavériaux, C., & Loor, F. (1994). Derivatives of a novel cyclopeptolide. 2. Synthesis, activity against multidrug resistance in CHO and KB cells in vitro, and structure-activity relationships. Journal of Medicinal Chemistry, 37(13), 1918–1928.
-
P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Journal of Drug Delivery and Therapeutics, 10(3-s), 202-210.
-
Ambudkar, S. V., Dey, S., Hrycyna, C. A., Ramachandra, M., Pastan, I., & Gottesman, M. M. (1999). Recent progress in understanding the mechanism of P-glycoprotein-mediated drug efflux. Molecular and Cellular Biochemistry, 190(1-2), 149–161.
-
Ecker, G., & Chiba, P. (1999). Structure-Activity Relationships of Multidrug Resistance Reversers. Current Medicinal Chemistry, 6(5), 379-405.
-
Al-Fakih, A. A., & Almaqtri, W. A. (2023). Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources. Pharmaceuticals, 16(6), 896.
-
SDZ 280-446, a novel semi-synthetic cyclopeptolide: In vitro and in vivo circumvention of the P-glycoprotein-mediated tumour cell multidrug resistance. ResearchGate.
-
Higgins, C. F. (2011). The P-glycoprotein multidrug transporter. Essays in Biochemistry, 42, 135-157.
-
Application Notes and Protocols: Rhodamine 123 Accumulation Assay for Evaluating Pepluanin A Activity. BenchChem.
-
Ecker, G. F., & Chiba, P. (2001). Structure-activity relationships of multidrug resistance reversers. Current medicinal chemistry, 8(5), 535-553.
-
Yendapalli, V., Williams, K., & Oroszi, T. (2025). Role of P-Gp in Treatment of Cancer. Journal of Cancer Therapy, 16, 1-17.
-
Klopman, G., Shi, L. M., & Ramu, A. (1997). Quantitative structure-activity relationship of multidrug resistance reversal agents. Molecular pharmacology, 52(2), 323–334.
-
Forster, S., Thumser, A. E., Hood, S. R., & Plant, N. (2012). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLOS ONE, 7(3), e33253.
-
P-glycoprotein. Wikipedia.
-
Rhodamine 123 mitochondrial membrane potential assay kit. ApexBio.
-
The Rhodamine 123 efflux assay (a). Flow cytometry analysis revealed... ResearchGate.
-
Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein. Molecular Pharmaceutics, 15(10), 4488–4496.
-
EUCAST Clinical Breakpoint Tables v 12.0. European Committee on Antimicrobial Susceptibility Testing.
-
Rhodamine Staining Protocols: Tips for High-Quality and Reproducible Results. BOC Sciences.
-
Rao, U. S., & Scarborough, G. A. (1994). Molecular interactions of cyclosporin A with P-glycoprotein. Photolabeling with cyclosporin derivatives. Journal of Biological Chemistry, 269(47), 29959–29965.
-
MIC values of antifungals to standard and clinical isolates. ResearchGate.
-
Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein. ResearchGate.
-
Eytan, G. D., Berman, B., & Ramu, A. (1995). Interaction of combinations of drugs, chemosensitizers, and peptides with the P-glycoprotein multidrug transporter. Journal of Biological Chemistry, 270(11), 5871–5877.
-
Orlowski, S., Martin, S., & Mir, L. M. (2008). Interaction of the P-Glycoprotein Multidrug Efflux Pump with Cholesterol: Effects on ATPase Activity, Drug Binding and Transport. Biochemistry, 47(3), 1038–1049.
-
Antifungal Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration.
-
MIC and Zone Distributions, ECOFFs. European Committee on Antimicrobial Susceptibility Testing.
-
Table of Content - Trends in Medical Mycology (TIMM-9). Iberoamerican Journal of Mycology.
Sources
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. Interaction of combinations of drugs, chemosensitizers, and peptides with the P-glycoprotein multidrug transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects | IntechOpen [intechopen.com]
- 4. Recent progress in understanding the mechanism of P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of P-Gp in Treatment of Cancer [scirp.org]
- 6. SDZ 280-446, a novel semi-synthetic cyclopeptolide: in vitro and in vivo circumvention of the P-glycoprotein-mediated tumour cell multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives of a novel cyclopeptolide. 2. Synthesis, activity against multidrug resistance in CHO and KB cells in vitro, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative structure-activity relationship of multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
In the intricate world of natural product chemistry and drug development, the precise identification and characterization of bioactive compounds are paramount. Cyclopeptolide 1, a cyclic depsipeptide with notable biological activities, often exists in complex mixtures with structurally similar analogs.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently distinguish this compound from its related depsipeptides. We will delve into the core analytical techniques, providing not just protocols, but the strategic reasoning behind their application.
Cyclodepsipeptides (CDPs) are a diverse class of cyclic peptides where at least one amide bond is replaced by an ester linkage.[1] This structural feature, along with the frequent presence of non-proteinogenic and N-methylated amino acids, contributes to their conformational rigidity and resistance to enzymatic degradation, making them attractive as potential therapeutics.[3][4] However, this structural complexity also presents a significant analytical challenge. Minor variations in amino acid sequence, stereochemistry, or the position of the ester bond can lead to a plethora of closely related depsipeptides, often with distinct biological profiles.
This guide will focus on a multi-pronged analytical approach, integrating chromatography and mass spectrometry with nuclear magnetic resonance spectroscopy to provide unambiguous structural elucidation.
The Challenge: Structural Nuances Among Depsipeptides
The primary difficulty in distinguishing this compound from its relatives lies in their subtle structural differences. These can include:
-
Isomers: Compounds with the same molecular formula but different arrangements of atoms. This can involve different amino acid sequences or altered positions of the ester bond.
-
Stereoisomers: Molecules with the same connectivity but different spatial arrangements of atoms. This is particularly relevant for the numerous chiral centers within the peptide backbone.
-
Analogs with Minor Substitutions: Replacement of one amino acid with a similar one (e.g., valine for isoleucine) or modifications to side chains.
These subtle variations can significantly impact the molecule's three-dimensional structure and, consequently, its biological activity. Therefore, relying on a single analytical technique is often insufficient for definitive identification.
A Multi-Modal Approach to Differentiation
A robust strategy for distinguishing this compound involves the synergistic use of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Integrated workflow for depsipeptide differentiation.
High-Performance Liquid Chromatography (HPLC): The First Line of Separation
Reversed-phase HPLC (RP-HPLC) is the cornerstone for the initial separation of complex depsipeptide mixtures.[3] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.[3]
Why it Works: Even minor changes in the amino acid composition or sequence can alter the overall hydrophobicity of a depsipeptide, leading to different retention times on an RP-HPLC column.[5] For instance, the substitution of a less hydrophobic amino acid like alanine with a more hydrophobic one like leucine will generally result in a longer retention time.
Experimental Protocol: RP-HPLC for Depsipeptide Separation
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point.[6] For highly hydrophobic peptides, a C8 or a phenyl-based column can provide alternative selectivity.[5]
-
Mobile Phase Preparation:
-
Gradient Elution: A shallow gradient is often necessary to resolve closely related depsipeptides.[5] A typical starting gradient might be 5-95% Mobile Phase B over 30-60 minutes.[3]
-
Detection: UV detection at 214 nm and 280 nm is standard for peptides. The absorbance at 214 nm is due to the peptide bonds, while 280 nm is indicative of aromatic amino acids like tyrosine and tryptophan.
-
Fraction Collection: Collect fractions corresponding to each resolved peak for subsequent analysis by MS and NMR.
| Parameter | Typical Value/Range | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Good general-purpose column for peptide separation.[6] |
| Mobile Phase A | 0.1% TFA in Water | Improves peak shape through ion-pairing.[6] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes peptides based on hydrophobicity.[6] |
| Flow Rate | 1.0 mL/min | Standard for analytical scale separations. |
| Gradient | 5-95% B over 30-60 min | Shallow gradient is crucial for resolving isomers.[3][5] |
| Detection | UV at 214 nm & 280 nm | 214 nm for peptide bonds, 280 nm for aromatic residues. |
Mass Spectrometry (MS): Unveiling Molecular Weight and Sequence
Mass spectrometry is indispensable for determining the molecular weight and obtaining sequence information for depsipeptides. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.[7] Tandem mass spectrometry (MS/MS) is then used to fragment the molecule and deduce the amino acid sequence.[6]
Why it Works: HRMS can differentiate between isobaric compounds (molecules with the same nominal mass but different elemental compositions). MS/MS fragmentation patterns are highly dependent on the amino acid sequence and the location of the ester bond. Cleavage of the ester bond is often a preferred fragmentation pathway, providing a key diagnostic marker.[7] The fragmentation of cationized depsipeptides (e.g., with Li+ or Na+) can lead to selective cleavage of ester bonds, providing valuable sequence information.[7]
Sources
- 1. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
